Product packaging for Silver(II) fluoride(Cat. No.:CAS No. 7783-95-1)

Silver(II) fluoride

Cat. No.: B1583984
CAS No.: 7783-95-1
M. Wt: 145.865 g/mol
InChI Key: DOVBQBITXCIRPH-UHFFFAOYSA-L
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Description

Silver(II) fluoride (AgF₂) is a powerful and versatile reagent prized in research and development for its strong fluorinating and oxidizing capabilities . It serves as a key tool for introducing fluorine atoms into organic molecules, a transformation highly valuable in the development of pharmaceuticals and advanced materials . A significant recent finding is that AgF₂ in acetonitrile acts as a mild source of fluorine radical (F•), enabling a platform for radical fluorination . This method allows for the synthesis of high-value organofluorine compounds from abundant starting materials like alkanes, alkenes, and carboxylic acids, as well as pharmaceutically relevant heterocycles such as indoles and benzofurans, often without the need for expensive additional catalysts . Beyond this novel radical pathway, AgF₂ is well-established for other transformations. It is effectively used in the fluorination and preparation of organic perfluorocompounds and can fluorinate aromatic compounds, such as the selective C-H fluorination of pyridines . Its utility extends to inorganic chemistry, where it can oxidize xenon to xenon difluoride and carbon monoxide to carbonyl fluoride . As a solid, AgF₂ is typically a hygroscopic, dark brown to grey crystalline powder . It is a powerful oxidizer and reacts violently with water, requiring careful handling and storage in passivated containers . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgF2-2 B1583984 Silver(II) fluoride CAS No. 7783-95-1

Properties

CAS No.

7783-95-1

Molecular Formula

AgF2-2

Molecular Weight

145.865 g/mol

IUPAC Name

silver;difluoride

InChI

InChI=1S/Ag.2FH/h;2*1H/p-2

InChI Key

DOVBQBITXCIRPH-UHFFFAOYSA-L

SMILES

F[Ag]F

Canonical SMILES

[F-].[F-].[Ag]

Other CAS No.

7783-95-1

Pictograms

Oxidizer; Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Advanced Crystallographic and Structural Investigations of Agf₂ Systems

Crystal Structure of α-AgF₂ (Pbca space group)

The common polymorph of silver(II) fluoride (B91410), α-AgF₂, crystallizes in the orthorhombic system with the centrosymmetric Pbca space group (No. 61). osti.govmaterialsproject.org This structure is characterized by its unique layered arrangement and the specific coordination geometry of the silver(II) ion.

Table 1: Crystallographic Data for α-AgF₂

Parameter Value
Crystal System Orthorhombic
Space Group Pbca (No. 61)
Lattice Parameters a ≈ 5.15 Å, b ≈ 5.62 Å, c ≈ 5.74 Å

Note: Lattice parameters can vary slightly between different experimental reports.

The crystal structure of α-AgF₂ is composed of [AgF₂] layers that are stacked along the b-axis. researchgate.net Within these layers, the AgF₄ units are not perfectly flat but are tilted, creating a "puckered" sheet. osti.govosti.gov This puckering is a significant deviation from the ideal flat-sheet structure seen in some related materials and is an inherent feature of the AgF₂ sheet. osti.gov The geometry within these puckered layers is reminiscent of those found in binary fluorides like CuF₂, though the buckling in α-AgF₂ is more pronounced, with an Ag-F-Ag angle of approximately 129°. researchgate.net

Each silver(II) cation in the α-AgF₂ structure is coordinated by six fluoride ions in a distorted octahedral geometry. materialsproject.orgosti.gov This distortion is a manifestation of the Jahn-Teller effect, which is expected for a d⁹ species like Ag(II) in an octahedral field. researchgate.netresearchgate.net The distortion results in two distinct sets of Ag-F bond lengths: four shorter equatorial bonds within the plane (approximately 2.07-2.09 Å) and two significantly longer axial bonds that connect the layers (approximately 2.56-2.58 Å). materialsproject.orgosti.govresearchgate.net This elongation of the out-of-plane bonds is substantial, leading some descriptions to emphasize the 4-coordination of Ag(II) within a square-planar network. osti.gov

Table 2: Representative Ag-F Bond Distances in α-AgF₂

Bond Type Approximate Length (Å)
Equatorial (in-plane) 2.07 - 2.09
Axial (out-of-plane) 2.56 - 2.58

Source: materialsproject.orgosti.govresearchgate.net

The structure of α-AgF₂ exhibits a notable analogy to the CuO₂ layers found in cuprate (B13416276) materials, such as the low-temperature polymorph of La₂CuO₄. osti.govosti.gov Both feature layers of metal ions (Ag or Cu) in a distorted octahedral environment, with elongated out-of-plane bonds to the anions (F or O). osti.gov This structural similarity has made AgF₂ a subject of interest for researchers exploring materials with electronic properties comparable to high-T_c_ superconductors. However, a key difference is the degree of distortion; the puckering of the AgF₂ sheets is much more severe than the gentle tilting of the CuO₄ units in La₂CuO₄. osti.gov

Distorted Octahedral Coordination of Ag(II)

Polymorphism and Phase Transitions

Silver(II) fluoride is known to exist in more than one polymorphic form, and it undergoes significant structural changes under the influence of high pressure.

While α-AgF₂ is the well-established, thermodynamically stable form at ambient conditions, another phase, β-AgF₂, has been investigated theoretically. The α-polymorph is a well-known antiferromagnetic insulator. materialsproject.orgresearchgate.net In contrast, the β-phase is predicted to be a mixed-valent diamagnetic compound with the formula Ag(I)Ag(III)F₄. researchgate.netsciforum.net This β-form is believed to have a tetragonal crystal structure (space group I4/mcm), where layers of square-planar [Ag(III)F₄]⁻ anions are separated by Ag⁺ cations. researchgate.netsciforum.net The two forms are structurally related, sharing the same fluorite-like metal sublattice but differing in the displacement of the fluorine atoms. researchgate.net

When subjected to high pressure, α-AgF₂ undergoes a series of phase transitions. osti.gov Experimental and theoretical studies show that the ambient-pressure phase transitions to an intermediate orthorhombic layered structure before transforming into a novel nanotubular polymorph at higher pressures. osti.gov The process of applying pressure can kinetically hinder the transformation to a final equilibrium state, which can lead to pressure-induced amorphization, where the crystalline structure becomes disordered. researchgate.netresearchgate.net For AgF₂, further compression beyond its stable crystalline phases can induce such an amorphous state. researchgate.netarxiv.org This phenomenon, where a material transforms into a non-crystalline solid under pressure, has been observed in various compounds when a transition to a more densely packed crystalline form is kinetically constrained. researchgate.netnih.gov

Antiferromagnetic α-AgF₂ vs. Diamagnetic β-AgF₂

Crystal Structures of Ternary Silver Fluorides

The introduction of an alkali metal cation (M) into the silver fluoride system leads to the formation of ternary compounds with the general formula M₂AgF₄. These materials have garnered significant interest due to their structural and electronic similarities to the parent compounds of high-temperature cuprate superconductors.

The crystal structures of the M₂AgF₄ family, where M can be sodium (Na), potassium (K), or rubidium (Rb), exhibit a fascinating dependence on the size of the alkali metal cation. nih.govacs.org

Na₂AgF₄: Disodium tetrafluoroargentate(II) adopts a monoclinic post-perovskite structure with the space group P2₁/c. researchgate.netresearchgate.netuw.edu.plrsc.orgnih.govresearchgate.net Its structure is characterized by infinite chains of edge-sharing, elongated [AgF₆]⁴⁻ octahedra. researchgate.netuw.edu.plrsc.orgnih.govuw.edu.pl This arrangement results in a notably short Ag²⁺···Ag²⁺ distance of 3.342 Å within the chains, the shortest observed in any divalent silver compound. researchgate.netuw.edu.plrsc.org

α-K₂AgF₄ and β-K₂AgF₄: Potassium tetrafluoroargentate(II) is known to exist in two polymorphic forms. The initially identified α-K₂AgF₄ is a metastable, layered polymorph that crystallizes in an orthorhombic system (space group Cmca). researchgate.netuw.edu.plrsc.orgresearchgate.netresearchgate.net It features slightly puckered sheets of [AgF₂] with a compressed octahedral coordination of Ag(II). uw.edu.plrsc.orgresearchgate.net However, a more thermodynamically stable polymorph, β-K₂AgF₄, can be formed through a slow, spontaneous exothermic transition upon heating or by direct synthesis. uw.edu.pl This β-form adopts a monoclinic Na₂CuF₄-type structure (space group P2₁/c) and consists of one-dimensional chains of edge-sharing, elongated [AgF₆]⁴⁻ octahedra. uw.edu.plcore.ac.uk Theoretical calculations predict further structural phase transitions for K₂AgF₄ under high pressure. researchgate.netresearchgate.netmdpi.com

Rb₂AgF₄: Rubidium tetrafluoroargentate(II) crystallizes in an orthorhombic layered double-perovskite structure. researchgate.net

The structural variations within this family are primarily driven by the ionic radius of the alkali metal cation. The smaller Na⁺ cation favors a chain-like post-perovskite structure, while the larger cations allow for the formation of layered perovskite-type structures. rsc.org The size of the cation also influences the degree of distortion and tilting of the [AgF₆] octahedra. nih.gov

CompoundCrystal SystemSpace GroupKey Structural Feature
Na₂AgF₄MonoclinicP2₁/c1D chains of edge-sharing elongated [AgF₆]⁴⁻ octahedra
α-K₂AgF₄ (metastable)OrthorhombicCmcaPuckered 2D sheets of compressed [AgF₆]⁴⁻ octahedra
β-K₂AgF₄ (stable)MonoclinicP2₁/c1D chains of edge-sharing elongated [AgF₆]⁴⁻ octahedra
Rb₂AgF₄Orthorhombic-Layered double-perovskite

The M₂AgF₄ family of compounds, particularly the layered structures, are considered structural and electronic analogues to the important oxocuprate La₂CuO₄, which is a precursor to the first high-temperature superconductors. researchgate.netuw.edu.plcore.ac.uk The fundamental analogy lies in the isoelectronic nature of the [AgF₂] layers in the fluoroargentates and the [CuO₂] planes in the cuprates. researchgate.net Both systems feature a d⁹ transition metal cation, leading to a single hole in the d-shell and a strong Jahn-Teller effect, which dictates the local coordination geometry.

However, there are crucial structural differences. While La₂CuO₄ features [CuO₆] octahedra that are elongated perpendicular to the [CuO₂] planes, the M₂AgF₄ compounds often exhibit different distortion patterns. uw.edu.pl For instance, in α-K₂AgF₄, the [AgF₆] octahedra are compressed, with shorter apical Ag-F bonds and longer in-plane bonds. uw.edu.pl The use of a smaller cation like K⁺ (compared to Cs⁺ in Cs₂AgF₄) prevents the alternation of Ag-F bond lengths within the [AgF₂] sheet, bringing the structure closer to that of La₂CuO₄. uw.edu.pl Nevertheless, the sufficient Lewis acidity to prevent the shortening of the apical Ag-F distance is not achieved. uw.edu.pl Achieving the La₂CuO₄-type structure with its specific elongated octahedral coordination remains a significant challenge in the synthesis of these fluoroargentates. uw.edu.pl

M₂AgF₄ Family (M = Na, K, Rb)

Solid Solutions and Phase Diagrams

The ability of AgF₂ to form solid solutions with other transition metal difluorides, particularly CuF₂, has been a subject of detailed investigation, revealing complex phase behavior and interesting physical properties.

High-temperature solid-state reactions between orthorhombic AgF₂ and monoclinic CuF₂ result in the formation of a quasi-binary system with the stoichiometry Ag₁₋ₓCuₓF₂. arxiv.orgnih.govresearchgate.netresearchgate.net Investigations of the phase diagram show that instead of a single continuous solid solution, coexisting solid solutions are formed. arxiv.orgnih.govresearchgate.net

X-ray powder diffraction analyses have revealed two distinct phases:

A copper-poor orthorhombic phase (AgF₂:Cu), which retains the crystal structure of AgF₂. The mutual solubility of copper in this phase has an upper limit of approximately 30 mol % (Ag₀.₇Cu₀.₃F₂). arxiv.orgnih.govresearchgate.net

A copper-rich monoclinic phase (CuF₂:Ag), which preserves the crystal structure of CuF₂. This phase can incorporate a significant amount of silver, forming a nearly stoichiometric 1:1 solid solution (e.g., Cu₀.₅₆Ag₀.₄₄F₂). arxiv.orgnih.govresearchgate.net

The formation of these coexisting solid solutions is observed across various initial compositions of AgF₂ and CuF₂. arxiv.org For example, starting with a higher copper content does not necessarily lead to further enrichment of the AgF₂-type phase with copper; instead, it promotes the formation of the separate CuF₂-type solid solution phase. arxiv.org

Vegard's law posits a linear relationship between the crystal lattice parameters of a solid solution and the concentrations of its constituent components. dokumen.pub However, the solid solutions in the Ag₁₋ₓCuₓF₂ system exhibit significant deviations from this law. arxiv.orgnih.govresearchgate.net

Experimental data and DFT calculations have shown that the unit cell volume of the AgF₂:Cu orthorhombic phase decreases as the concentration of the smaller Cu²⁺ cation increases, which is expected. arxiv.org However, this contraction is less than what would be predicted by a linear interpolation according to Vegard's law. arxiv.org For instance, a 15% doping of copper in AgF₂ leads to a 1.7% contraction in unit cell volume, while a 30% doping results in a contraction of about 2.3%. arxiv.org

This deviation suggests that the AgF₂ lattice is relatively stiff and can accommodate a moderate amount of copper cations without a proportional change in its crystallographic unit cell parameters. arxiv.orgresearchgate.net The formation of these non-ideal solid solutions, rather than ordered compounds, helps to relieve the strain that would arise from the incompatibility in size and volume between distinct AgF₂ and CuF₂ layers. arxiv.org

CompositionPhase TypeObserved Unit Cell Volume Contraction (relative to pure AgF₂)Deviation from Vegard's Law
Ag₀.₈₅Cu₀.₁₅F₂Orthorhombic (AgF₂-type)1.7%Positive deviation (smaller contraction than predicted)
Ag₀.₇₀Cu₀.₃₀F₂Orthorhombic (AgF₂-type)2.3%Positive deviation (smaller contraction than predicted)

Electronic Structure and Quantum Mechanical Characterization

Charge-Transfer Insulator Characteristics

Silver(II) fluoride (B91410) is classified not as a simple Mott-Hubbard insulator, which is common for many transition metal fluorides, but as a charge-transfer insulator. researchgate.netd-nb.info This classification is crucial for understanding its electronic and magnetic properties. In this type of insulator, the smallest energy gap for electronic excitations is not between metal d-orbitals, but between the filled ligand p-orbitals and the empty upper Hubbard band of the metal d-orbitals. acs.org

The Zaanen–Sawatzky–Allen (ZSA) model provides a framework for classifying correlated electron systems by comparing the magnitude of the on-site Coulomb repulsion between d-electrons (the Hubbard U) and the energy required to transfer an electron from a ligand (fluorine) to the metal (silver) ion (the charge-transfer energy, Δ). nsf.gov

In the case of AgF₂, the system is defined by the condition Δ < U. This indicates that it is energetically more favorable to excite an electron from a fluorine 2p orbital to a silver 4d orbital than to move a silver 4d electron to another silver site. nsf.gov

Hubbard U (Udd) : This parameter represents the energy cost of placing two electrons on the same Ag 4d orbital. Spectroscopic and computational studies have estimated this value for AgF₂. Auger-Meitner spectroscopy combined with cluster computations yielded a value of 6.0 eV for the Ag 4d Coulomb interaction (Udd). arxiv.org Other theoretical studies suggest a Hubbard U in the order of 5 eV. d-nb.infoarxiv.org

Charge-Transfer Energy (Δpd) : This is the energy difference between the Ag 4d and F 2p levels. Optical measurements and theoretical calculations place the charge-transfer gap for AgF₂ at approximately 2.4 eV. researchgate.netd-nb.info

Since the charge-transfer energy (Δ ≈ 2.4 eV) is significantly smaller than the Hubbard repulsion (U ≈ 5-6 eV), AgF₂ is firmly categorized as a charge-transfer insulator according to the ZSA scheme. researchgate.netnsf.govarxiv.org

ParameterEstimated Value (eV)Description
Hubbard Repulsion (U)~5.0 - 6.0Energy cost of d-d electron repulsion on a single Ag site. d-nb.infoarxiv.org
Charge-Transfer Energy (Δ)~2.4Energy to transfer an electron from a F 2p orbital to an Ag 4d orbital. researchgate.netd-nb.info

The distinction between charge-transfer and Mott-Hubbard insulators becomes clear when comparing AgF₂ with other compounds.

AgF₂ vs. CuF₂ : While both AgF₂ and copper(II) fluoride (CuF₂) feature a d⁹ metal cation, their electronic structures differ fundamentally. First-principles calculations classify CuF₂ as a Mott-Hubbard insulator, where the band gap is of a d-d nature (U < Δ). acs.orgnsf.gov In contrast, AgF₂ is a charge-transfer insulator (Δ < U), a property it shares with parent cuprate (B13416276) superconductors. acs.orgnsf.gov

AgF₂ vs. AgO : In hypothetical silver(II) oxides, the Mott-Hubbard on-site repulsion energy, U, is considered to be close to zero or even negative. d-nb.info This contrasts sharply with AgF₂, where U is substantial (~5-6 eV). d-nb.infoarxiv.org The high electronegativity of fluorine stabilizes the Ag²⁺ state and leads to the charge-transfer insulator characteristics, which are less likely in the corresponding oxide. acs.orgacs.org Most magnetic metal fluorides are Mott-Hubbard insulators, making the charge-transfer nature of AgF₂ a notable exception. researchgate.netd-nb.info

Zaanen–Sawatzky–Allen Model Application

Electronic Band Structure and Density of States (eDOS)

The electronic band structure and the corresponding density of states (eDOS) for AgF₂ confirm its charge-transfer nature and highlight the significant covalent character of its bonding.

The band gap in AgF₂ opens between valence bands that are predominantly of fluorine 2p character and conduction bands that are mainly of silver 4d character. rsc.org Theoretical calculations provide a range of values for the band gap, depending on the computational method employed. Experimental optical measurements provide further validation.

Theoretical Calculations :

DFT+U (Density Functional Theory + Hubbard U) calculations predict a band gap of approximately 1.17 eV to 1.33 eV. arxiv.orgrsc.org

Hybrid functional calculations (HSE06), which often yield results closer to experimental values, predict a larger band gap of around 2.3 eV. arxiv.orgarxiv.org

Experimental Data :

Optical measurements suggest a charge-transfer gap of about 2.4 eV. researchgate.netd-nb.info

MethodCalculated/Observed Band Gap (eV)Reference
DFT+U1.17 - 1.33 arxiv.orgrsc.org
HSE06 Hybrid Functional2.3 arxiv.orgarxiv.org
Optical Measurements (CT Gap)~2.4 researchgate.netd-nb.info

Contrary to the conventional view of metal fluorides as highly ionic, the Ag–F bond in AgF₂ exhibits significant covalent character. researchgate.net This is evidenced by both computational and experimental results.

Electronic Density of States (eDOS) : The eDOS shows a strong mixing (hybridization) between the silver 4d and fluorine 2p orbitals, particularly around the Fermi level. acs.orgrsc.org The valence bandwidth spans both F-p and Ag-d spectral components, which is a clear indicator of a highly covalent bond. nsf.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS studies confirm the marked covalency. d-nb.infonsf.gov Analysis of the spectra for silver fluorides shows that the degree of covalency increases with the oxidation state of silver. In the quasi-ionic AgF, the contribution of Ag 4d orbitals to the "metal band" is about nine times larger than to the "ligand band". royalsocietypublishing.org For AgF₂, this ratio drops to approximately 2:1, with about one-third of the Ag 4d states found mixing heavily in the higher binding energy bands with the F 2p states. d-nb.inforoyalsocietypublishing.org In Ag(III) compounds like KAgF₄, this trend continues to the point where 60% of the 4d states reside in the "ligand band". royalsocietypublishing.org

While AgF₂ is a compound of silver in the +2 oxidation state, the potential for Ag(I) and Ag(III) states to emerge under certain conditions is critical to understanding its chemistry.

Stoichiometric AgF₂ : Early on, it was questioned whether the compound was truly Ag(II)F₂ or a mixed-valence compound like Ag(I)[Ag(III)F₄], analogous to silver(I,III) oxide. wikipedia.org However, neutron diffraction studies confirmed that the ground state is indeed AgF₂, containing only Ag(II) cations. wikipedia.org The Ag(I)[Ag(III)F₄] phase has been identified, but it is a metastable, high-temperature structure that is unstable with respect to AgF₂. arxiv.orgwikipedia.org

Doped and Non-stoichiometric Systems : Computational studies on chemically doped AgF₂ (by creating fluorine vacancies or adding interstitial atoms) show a strong tendency for the localization of electronic states. acs.orgnih.gov This results in the formation of distinct Ag(I) (electron-doping) or Ag(III) (hole-doping) sites rather than an intermediate-valence system. acs.orgnih.gov In the eDOS of electron-doped systems, new states of predominantly Ag(I) character appear within the original band gap. acs.org The local coordination environment changes accordingly, with Ag(I) and Ag(III) species adopting geometries distinct from the Jahn-Teller distorted octahedron of Ag(II). acs.orgnih.gov Theoretical studies also predict the thermodynamic stability of mixed-valence Ag(I)/Ag(II) compounds such as Ag₃F₄ and Ag₂F₃ at ambient or low pressures. researchgate.netarxiv.org

Covalence of Ag–F Bonding

Work Function and Charge Injection Properties

First-principles computations have been instrumental in characterizing the electronic properties of AgF₂ in a slab geometry. arxiv.orgarxiv.org These studies have unveiled a remarkably high work function and its consequences for interfacing with other materials. arxiv.orgrsc.org

Silver(II) fluoride exhibits an exceptionally large work function, marking it as one of the most powerful oxidizing agents known. arxiv.orgrsc.org First-principles computations reveal that for the (010) surface of bulk AgF₂, the work function reaches a calculated value of 7.76 eV. arxiv.orgrsc.orgarxiv.orgresearchgate.net This value is one of the highest among known materials with non-dipolar surfaces, surpassing even that of fluorinated diamond, which has a work function of 7.24 eV. arxiv.orgrsc.orgarxiv.org For comparison, this is significantly higher than the work functions of classical oxide electrode materials like titanium dioxide (TiO₂) and copper(II) oxide (CuO), by approximately 2.25–2.45 eV. arxiv.orgrsc.org The work function for a single, relaxed monolayer of AgF₂ is even larger, calculated to be 8.23 eV, which constitutes a record for non-dipolar surfaces. arxiv.orgrsc.org A flat, unrelaxed single sheet in a vacuum has a comparable, though slightly smaller, work function of 7.21 eV. researchgate.netarxiv.org

Table 1: Calculated Work Function (W) of AgF₂ Surfaces and Related Materials

Material/SurfaceCalculated Work Function (eV)Reference
Bulk AgF₂ (010) Surface7.76 arxiv.orgrsc.orgarxiv.orgresearchgate.net
Relaxed AgF₂ Single Layer8.23 arxiv.orgrsc.org
Flat AgF₂ Single Sheet7.21 researchgate.netarxiv.org
Fluorinated Diamond (100)7.24 arxiv.orgrsc.orgrsc.org
Copper(II) Oxide (CuO)~5.30 arxiv.org
Silver (Ag) Metal4.52 - 4.74 rsc.org
Silver(I) Fluoride (Ag₂F)~5.5 rsc.org

The extraordinarily high work function of AgF₂ leads to a phenomenon known as a "broken-gap" alignment when it forms an interface with most semiconductors and insulators. arxiv.orgrsc.orgresearchgate.net According to the affinity model, this alignment implies that an electron transfer between AgF₂ and materials with lower work functions is essentially inevitable, provided a chemical reaction can be avoided. arxiv.orgrsc.org When an AgF₂ sheet is placed on the surface of materials like TiO₂ or MgO, it acts as a powerful electron sink. arxiv.orgrsc.orgarxiv.org This results in the AgF₂ becoming electron-doped, while simultaneously promoting the injection of holes into the valence bands of the wide-band-gap insulators or semiconductors. arxiv.orgarxiv.org For instance, the surface of TiO₂ would be oxidized by the introduction of holes into its O²⁻ states. rsc.org

The unique "broken-gap" alignment property of AgF₂ opens up possibilities for the creation of novel junction devices. arxiv.orgrsc.orgresearchgate.net By promoting hole injection in many wide-band-gap insulators, AgF₂ could be used to form a two-dimensional hole gas near the interface. arxiv.org This strong oxidizing property, while often leading to corrosion of materials like platinum electrodes, can be leveraged as an asset for optoelectronic applications that require hole injection. researchgate.net One particularly intriguing and hypothetical application is the creation of a unique hole-unconventional-superconductor/electron-unconventional-superconductor junction, for example, at an interface between a parent cuprate like Lanthanum Copper Oxide (La₂CuO₄) and AgF₂. arxiv.org Such concepts, along with potential p-type and n-type superconductor devices, are subjects for further research. arxiv.orgresearchgate.net

"Broken-Gap" Alignment with Semiconductors and Insulators

Electronic Properties of AgF₂ Monolayers

The study of isolated AgF₂ monolayers is crucial for understanding its potential in two-dimensional applications, including high-temperature superconductivity. rsc.orgresearchgate.net

An isolated, relaxed single layer of AgF₂ possesses an even larger work function than the bulk material, calculated at 8.23 eV. arxiv.orgrsc.org This immense value implies that very few materials, such as simple metal fluorides or the fluorinated surface of diamond, could serve as suitable substrates for the deposition of AgF₂ layers without an immediate electron transfer occurring at the interface. arxiv.orgrsc.org The stability of flat AgF₂ monolayers is a key area of interest; while bulk AgF₂ layers are puckered, achieving flat monolayers is a sought-after goal as the expected superexchange constant in such a system would exceed that known for cuprates. researchgate.net Recent predictions suggest that flat monolayers could be stabilized via epitaxial deposition on appropriate substrates. arxiv.orgresearchgate.net These flat layers are predicted to exhibit very strong two-dimensional antiferromagnetic interactions. arxiv.org

Recent theoretical work has explored the possibility of achieving controlled charge doping in flat AgF₂ monolayers using a "chemical capacitor" setup. arxiv.orgeuropa.eursc.org This method proposes that the degree of electron transfer from a substrate (like an oxide) to the AgF₂ electron sink can be precisely controlled by spatially separating the two with a variable number of inert fluoride layers. arxiv.org

DFT calculations show that this setup allows for the fine-tuning of the electron doping level, potentially moving the material from an underdoped to an overdoped regime, which is critical for inducing and optimizing superconductivity. arxiv.orgrsc.org Electron doping is considered a much more realistic prospect than hole doping for AgF₂. arxiv.orgarxiv.org While hole doping, which would involve the formation of Ag(III), has been calculated to have an optimal level of 14% per formula unit (similar to oxocuprates), it is difficult to achieve in this setup as it approaches the charge stability limit of the fluoride anions. researchgate.netarxiv.orgrsc.org

Magnetic Properties and Superexchange Interactions

Antiferromagnetism in α-AgF₂

The ground state of the orthorhombic α-polymorph of silver(II) fluoride (B91410) is antiferromagnetic (AFM). pnas.org This magnetic ordering arises from the specific arrangement and interactions of the electron spins on the silver ions within the crystal lattice. The material exhibits a Néel temperature (T_N) of 163 K, above which it transitions to a paramagnetic state. pnas.org

Silver(II) fluoride is a rare example of a compound containing Ag²⁺ ions, which have a 4d⁹ electron configuration. acs.org This configuration results in an unpaired electron, giving the Ag²⁺ cation a spin of S=1/2. pnas.orgroyalsocietypublishing.org These spin-1/2 centers are crucial to the material's magnetic behavior, drawing strong comparisons to the Cu²⁺ (3d⁹) ions in cuprate (B13416276) superconductors. pnas.orgresearchgate.net The presence of these localized magnetic moments is a prerequisite for the superexchange interactions that govern the magnetic structure of the compound. royalsocietypublishing.org In the ferromagnetic Cs₂AgF₄, the calculated magnetic moment on the Ag(II) cation is slightly over 0.5 µB. royalsocietypublishing.org

α-AgF₂ is characterized by a layered crystal structure, which leads to strong two-dimensional (2D) antiferromagnetic coupling within the AgF₂ layers. pnas.orgresearchgate.net This 2D antiferromagnetism is a key feature that makes AgF₂ a compelling analogue to cuprates. pnas.orguw.edu.pl The antiferromagnetic ordering occurs with spins on the Ag(II) sites aligned oppositely within the ab plane. nih.gov The robustness of two-magnon Raman scattering well above the Néel temperature confirms the presence of strong short-range antiferromagnetic correlations, similar to those observed in cuprates. pnas.org Theoretical studies suggest that flattening the AgF₂ layers, for instance through epitaxial engineering, could lead to even stronger magnetic coupling. researchgate.netuw.edu.pl

The antiferromagnetic coupling in α-AgF₂ is mediated by the superexchange mechanism, where the interactions between the magnetic moments of neighboring Ag²⁺ ions are transmitted through the intervening non-magnetic fluoride ions. pnas.orgnumberanalytics.com The strength of this interaction is quantified by the superexchange constant, J. Experimental techniques such as two-magnon Raman scattering and inelastic neutron scattering have determined the superexchange constant for α-AgF₂ to be approximately -70 meV. pnas.orgarxiv.org This value is remarkably high, reaching about 70% of that found in typical cuprates like La₂CuO₄. pnas.orgarxiv.orgsciforum.net The significant covalent character of the Ag-F bond contributes to this strong superexchange. pnas.org However, the buckling of the AgF₂ planes in the bulk material reduces the superexchange constant; a flatter structure is predicted to have a magnetic coupling that could match or even surpass that of the cuprates. arxiv.orgsciforum.netubc.ca

Table 1: Comparison of Superexchange Constants

Compound Superexchange Constant (J)
α-AgF₂ ~ -70 meV
La₂CuO₄ (typical cuprate) ~ -100 meV to -130 meV
Monolayer AgF₂ (theoretical) ~ -270 meV

This table presents a comparison of the experimentally determined superexchange constant for α-AgF₂ with that of a typical cuprate and the theoretically predicted value for a flat monolayer of AgF₂. Data sourced from pnas.orgarxiv.orgarxiv.org.

Strong 2D Antiferromagnetic Coupling

Influence of Doping and Substitutions on Magnetic Interactions

The magnetic properties of AgF₂ can be tuned by introducing other elements into its crystal lattice through doping or substitution. nih.govacs.org These modifications can alter the local electronic structure and the strength of the magnetic interactions.

The substitution of Ag²⁺ ions with isoelectronic Cu²⁺ (also a spin-1/2 cation) has a significant impact on the magnetic properties of the resulting solid solutions (Ag₁₋ₓCuₓF₂). arxiv.org Experimental studies on high-temperature solid-state reactions between AgF₂ and CuF₂ have shown that the Néel temperature (T_N) of the material decreases as the concentration of copper increases. arxiv.org This trend is observed in both the orthorhombic (AgF₂-rich) and monoclinic (CuF₂-rich) phases that can form. arxiv.org

Theoretical calculations using Density Functional Theory (DFT+U) corroborate these experimental findings, showing that the progressive substitution of silver with copper leads to a decrease in the magnetic interaction strength, |J₂D|. arxiv.org The more ionic nature of the Cu-F bond compared to the Ag-F bond is less effective at transmitting the magnetic superexchange, leading to the observed weakening of the antiferromagnetic coupling. arxiv.org

Table 2: Effect of Copper Substitution on the Néel Temperature (T_N) and Magnetic Interaction Strength (|J₂D|) of AgF₂ | Copper Concentration (x) | Phase | Experimental T_N | Theoretical |J₂D| Change | | :--- | :--- | :--- | :--- | | 0 | Orthorhombic (α-AgF₂) | 163 K | - | | 0.15 | Orthorhombic | Decreased | - | | 0.25 | Orthorhombic | - | 31% Lower than pristine AgF₂ | | 0.30 | Orthorhombic | Decreased | - |

This table summarizes the observed and calculated effects of substituting silver with copper in AgF₂. The Néel temperature decreases with increasing copper content. Data sourced from arxiv.org.

Magnetic Interactions in Ag₂OF₂ Systems

The study of silver oxyfluorides, such as the hypothetical Ag₂OF₂ system, offers another avenue to explore novel magnetic interactions. nih.gov Theoretical studies using evolutionary algorithms have been employed to predict the crystal structures and potential properties of such compounds. nih.gov The Ag₂OF₂ system can be conceptualized as an adduct of AgF₂, an antiferromagnetic insulator, and AgO, a diamagnetic insulator. nih.gov

Defect Chemistry and Doping Strategies in Silver Ii Fluoride

Computational Survey of Chemical Doping

A computational investigation into the chemical doping of bulk silver(II) fluoride (B91410) has been conducted to explore its potential as a high-temperature superconductor. nih.gov This research focuses on introducing non-stoichiometry by creating fluorine defects, either vacancies or interstitials, to achieve electron and hole doping, respectively. nih.govacs.org The study examined doping levels of 1/32, 1/16, and 1/8, which correspond to the removal or addition of 2, 4, and 8 fluorine atoms in a 32-formula-unit supercell of AgF₂. nih.govacs.org

The introduction of fluorine vacancies (e-doping) or interstitial fluorine atoms (h-doping) into the AgF₂ crystal structure results in the formation of non-stoichiometric polymorphs, AgF₂±x. nih.govnih.gov In the case of electron doping, the creation of fluorine vacancies is expected to lead to the formation of Ag(I) cations to maintain charge neutrality. Conversely, hole doping through fluorine interstitials should result in the formation of Ag(III) cations. acs.org

Computational analysis reveals an asymmetry in the energy cost between electron and hole doping. The formation energy for electron-doped polymorphs is generally positive, indicating an endothermic process. acs.org In contrast, the enthalpies of formation for hole-doped structures are less unfavorable. acs.org This suggests that from a thermodynamic standpoint, hole doping might be more feasible than electron doping under certain conditions. acs.org

A significant finding from the computational survey is the strong tendency for the localization of both the introduced defects and the associated electronic states. nih.govacs.orgresearchgate.net In the most stable configurations of electron-doped AgF₂, the additional charge tends to be trapped at specific silver atoms, leading to the formation of distinct Ag(I) sites rather than being delocalized across the crystal lattice. acs.org This localization is also observed in hole-doped scenarios, where additional fluorine atoms are localized around a single silver site or within a specific layer at lower doping levels (1/32 and 1/16). nih.govacs.org At a higher doping level of 1/8, a more complex three-dimensional arrangement of defects emerges for both electron and hole doping. nih.govacs.org

This self-trapping of defects results in the doped phases retaining insulating or semiconducting properties, with a persistent band gap at the Fermi level. nih.govacs.org The additional electronic states that arise from doping are highly localized. nih.gov

The spatial distribution of the newly formed Ag(I) and Ag(III) sites within the crystal structure points to a strong propensity for phase separation in doped silver(II) fluoride. nih.govnih.gov Instead of forming a homogeneously doped, intermediate-valence system, the material favors the segregation into distinct phases. nih.gov For instance, computational results suggest that electron-doped AgF₂ has a tendency to decompose into AgF and AgF₂, a finding that aligns with previous experimental observations where attempts at partial electron doping consistently resulted in phase separation. nih.govarxiv.org

The calculated negative free energy of reaction for the decomposition of doped AgF₂ into a known mixed-valence fluoride, [Ag(II)F][Ag(III)F₄], further supports the phase separation scenario. nih.gov This inherent tendency for phase separation presents a significant challenge to achieving the desired uniformly doped state considered crucial for the emergence of high-temperature superconductivity in bulk AgF₂. nih.govnih.gov

Localization of Defects and Electronic States

Resistance to Metallization under Pressure

The behavior of doped this compound under pressure has also been investigated. Generally, increased pressure is expected to induce metallization by increasing orbital overlap. acs.org However, computational studies show that doped AgF₂ is largely resistant to metallization under pressures up to 10 GPa. nih.gov

The band gap in electron-doped polymorphs at 1/8 and 1/32 doping levels remains largely unchanged under pressure. nih.govacs.org A notable exception is the electron-doped polymorph at the 1/16 doping level, which undergoes a structural and electronic transition between 7.5 and 10.0 GPa. nih.govacs.org This transition involves a rearrangement of the fluorine vacancies, causing the band gap to widen again to approximately 0.7 eV. nih.govacs.org This suggests that doped AgF₂ can resist metallization by altering its defect structure to maintain an insulating state. nih.govacs.org

For hole-doped AgF₂, the free energy of formation generally decreases with increasing pressure. acs.org The hole-doped structure at the 1/32 level undergoes a transition between 7.5 and 10 GPa, leading to a redistribution of charge and spin, which increases the band gap from 0.15 eV to about 0.25 eV. acs.org

Influence of Doping on Electronic and Magnetic Structures

Doping significantly alters the electronic and magnetic landscape of this compound. In its undoped, stoichiometric form, AgF₂ is a charge-transfer insulator with a band gap between the occupied fluorine p-states and the empty silver d-states. nih.gov The magnetic structure features antiferromagnetic ordering of spins on the Ag(II) sites within each layer. acs.org

As anticipated, the introduction of dopants creates new electronic states within the original band gap of AgF₂. nih.govacs.org

Electron Doping: In electron-doped systems at 1/32 and 1/16 doping levels, new, very narrow bands appear at higher energy within the former band gap. nih.govacs.org These states are predominantly of Ag(I) character, which is consistent with the localization of the additional electrons on specific silver sites. nih.govacs.org

Hole Doping: In hole-doped models at 1/32 and 1/16 levels, the new in-gap states exhibit a strong fluorine character. nih.govacs.org This indicates that the holes are more localized on the fluorine atoms rather than the silver atoms, creating species similar to F• radicals, with the Ag(III) states being less pronounced. nih.govacs.org

At the 1/8 doping level, which is near the optimal doping for cuprate (B13416276) superconductors, a reduction of the band gap compared to undoped AgF₂ is observed. nih.gov However, the strong localization of these new states prevents the transition to a metallic state. nih.gov

Table of Doping Effects on AgF₂ Properties

PropertyUndoped AgF₂Electron-Doped AgF₂Hole-Doped AgF₂
Electronic State Charge-transfer insulator nih.govInsulating/Semiconducting nih.govInsulating/Semiconducting nih.gov
Defect Type N/AFluorine Vacancies nih.govFluorine Interstitials nih.gov
Resulting Silver Species Ag(II)Ag(I) acs.orgAg(III) acs.org
Defect/Charge Localization N/AStrong localization on Ag sites acs.orgStrong localization on F sites acs.org
New States in Band Gap N/APredominantly Ag(I) character acs.orgStrong F character acs.org
Behavior under Pressure (up to 10 GPa) -Resistant to metallization nih.govResistant to metallization acs.org
Tendency N/APhase separation to AgF and AgF₂ nih.govPhase separation nih.gov

Ag(I) and Ag(III) Character in Doped Systems

The introduction of electronic defects into the this compound (AgF₂) lattice, either through electron doping (e-doping) or hole doping (h-doping), results in the formation of silver centers with different oxidation states, namely Ag(I) and Ag(III). Computational studies involving the introduction of fluorine vacancies (e-doping) or interstitial fluorine adatoms (h-doping) have provided significant insights into the nature of these doped systems. acs.orgnih.gov

Electron doping of AgF₂ leads to the formation of Ag(I) species. acs.orgnih.gov At lower e-doping concentrations, such as 1/32 and 1/16, new, narrow electronic states of predominantly Ag(I) character appear within the original band gap. nih.gov The narrowness of these bands indicates that the Ag(I) sites are highly localized within the crystal structure. nih.gov As the electron doping level increases to 1/8, the new Ag(I) states become more dispersed, leading to a reduction of the band gap to approximately 0.7 eV. acs.orgnih.gov The formation of these Ag(I) centers is accompanied by significant local lattice distortions, with Ag(I)-F bond lengths being substantially longer (2.3–2.6 Å) compared to the typical Ag(II)-F bonds (2.0–2.1 Å). acs.org

A critical finding in the study of doped AgF₂ is the strong tendency for the localization of these defects and the resulting electronic states. acs.orgnih.gov The distribution of the newly formed Ag(I) or Ag(III) sites within the crystal lattice is not uniform. Instead, it points towards a propensity for phase separation, where regions rich in Ag(I) or Ag(III) segregate from the parent AgF₂ matrix. acs.orgnih.govresearchgate.net This contrasts with the formation of a homogeneous, intermediate-valence material, posing a significant challenge for achieving metallic conductivity, a prerequisite for superconductivity. nih.govresearchgate.net This behavior is consistent with the known existence of mixed-valence silver fluorides like Ag₂F₅ and Ag₃F₈, which contain distinct Ag(II) and Ag(III) crystallographic sites rather than an intermediate-valence state. nih.gov

Table 1: Characteristics of Doped this compound Systems

Doping Type Primary Silver Species Formed Nature of Electronic States Effect on Band Gap Key Structural Features
Electron Doping (e.g., F vacancies) Ag(I) Localized, narrow in-gap states. acs.orgnih.gov Shrinks with increased doping. acs.org Elongated Ag(I)-F bond lengths (2.3-2.6 Å). acs.org
Hole Doping (e.g., F interstitials) Ag(III) and F• radicals Holes primarily localized on Fluorine. acs.orgnih.gov In-gap states appear. acs.org Shortened Ag(III)-F bond lengths. acs.org

Comparison with Doping Mechanisms in Cuprates

This compound is widely regarded as a promising analogue to the parent compounds of cuprate high-temperature superconductors, such as La₂CuO₄. acs.orgcnr.itresearchgate.net This analogy is based on their similar electronic structures, with both being charge-transfer insulators, and their exhibition of strong two-dimensional antiferromagnetic interactions within their respective AgF₂ and CuO₂ planes. cnr.itarxiv.org In cuprates, charge doping of the CuO₂ layers is the fundamental mechanism that suppresses the native antiferromagnetic insulating state and induces metallicity, eventually leading to high-temperature superconductivity. wikipedia.orgarxiv.orgwikipedia.org

However, despite these foundational similarities, the response of AgF₂ to doping shows critical differences from that of cuprates. cnr.it In cuprates, doping with either holes or electrons, typically through chemical substitution in charge-reservoir layers, creates mobile charge carriers within the CuO₂ planes, leading to a metallic state and, at an optimal doping level (p ≈ 0.16 for hole-doped systems), superconductivity. wikipedia.orgarxiv.orgwikipedia.org

In stark contrast, attempts to chemically dope (B7801613) bulk AgF₂ have largely been met with resistance to metallization. acs.orgrsc.org The primary reason for this divergence is the strong tendency for doped carriers in AgF₂ to become localized in the form of polarons—quasiparticles resulting from a strong coupling between the charge carrier and local lattice distortions. cnr.itresearchgate.netresearchgate.net This self-trapping of charges prevents the formation of a metallic state. cnr.it The tendency for polaron formation is particularly pronounced in electron-doped AgF₂, where the upper Hubbard band is very narrow. researchgate.netresearchgate.net For hole-doped AgF₂, polaronic tendencies are stronger than in cuprates but are considered moderate enough that metallic conduction might be possible if high doping levels could be achieved. cnr.itresearchgate.net

Furthermore, the doping process in AgF₂ often leads to phase separation, creating distinct domains of Ag(I) or Ag(III) within the Ag(II) matrix, rather than the homogeneously doped metallic phase seen in cuprates. acs.orgnih.gov While the parent compounds of both families are antiferromagnetic insulators, the charge carriers introduced into cuprates are generally delocalized enough to induce superconductivity, whereas in bulk AgF₂, they are trapped by lattice distortions, preserving an insulating or semiconducting character. nih.govcnr.it Theoretical studies suggest that these self-trapping issues might be mitigated in hypothetical, epitaxially stabilized flat monolayers of AgF₂, which could exhibit an optimal hole doping level of ~14%, remarkably similar to that of cuprates. researchgate.netarxiv.org

Table 2: Comparison of Doping Effects in AgF₂ and Cuprates

Feature This compound (Bulk) Cuprates
Parent State Charge-transfer insulator, antiferromagnetic. cnr.itresearchgate.net Mott/Charge-transfer insulator, antiferromagnetic. arxiv.orgarxiv.org
Doping Mechanism Introduction of F defects (vacancies/interstitials). acs.org Chemical substitution in charge-reservoir layers. wikipedia.orgarxiv.org
Carrier Behavior Strong tendency for self-trapping (polaron formation) and localization. cnr.itresearchgate.netresearchgate.net Doped carriers are generally mobile in the CuO₂ planes. arxiv.org
Resulting State Remains insulating or semiconducting; propensity for phase separation. acs.orgnih.gov Becomes metallic and then superconducting. arxiv.orgwikipedia.org
Analogy to Cuprates Strong electronic and magnetic similarities in the undoped state. cnr.itresearchgate.net The archetypal high-temperature superconductors.
Optimal Doping (Hole) Theoretically ~5% for bulk, ~14% for hypothetical flat monolayers. arxiv.org ~16%. wikipedia.orgarxiv.org

Reactivity and Advanced Fluorination Chemistry of Agf₂

Oxidizing Capabilities of AgF₂

Silver(II) fluoride (B91410) is recognized as a potent oxidizing agent. ontosight.aiwikipedia.org This capability stems from the high instability of the Ag(II) oxidation state, as silver's most stable state is +1. extramarks.comquora.com The Ag²⁺ ion readily accepts an electron to revert to the more stable Ag⁺ configuration, thereby oxidizing other substances. extramarks.com The high electronegativity of fluorine stabilizes the otherwise rare +2 oxidation state for silver, contributing to the compound's strong oxidizing power. brainly.combrainly.com

The oxidizing strength of AgF₂ is demonstrated by its diverse reactions:

It reacts with water to produce oxygen gas. wikipedia.orgwikipedia.org

It can oxidize xenon to xenon difluoride in anhydrous hydrogen fluoride solutions. wikipedia.orgthermofisher.inchemicalbook.com

It converts carbon monoxide into carbonyl fluoride. wikipedia.org

At temperatures up to 200 °C, it readily oxidizes a range of inorganic compounds, including HgO, B₂O₃, PbO₂, and As₂O₅, with concurrent oxygen evolution. uw.edu.pl

It reacts with certain organic compounds; for instance, it oxidizes C₆F₅OH and CF₃COOH. researchgate.net

Selective C–H Fluorination Reactions

A significant breakthrough in the application of AgF₂ has been its use in the direct and selective fluorination of C–H bonds in nitrogen-containing heterocycles. google.comnih.gov This method provides a practical route to valuable fluorinated compounds, which are prevalent in pharmaceuticals and agrochemicals, without the need for pre-functionalized substrates. google.comnih.govgoogle.com

AgF₂ facilitates a broadly applicable and site-selective C–H fluorination of pyridines and diazines (six-membered heteroarenes with two nitrogen atoms). nih.govnih.gov The reactions typically occur under mild conditions, often at ambient temperature and within an hour, with exclusive selectivity for fluorination at the carbon atom adjacent to the ring nitrogen (the 2-position). google.comnih.govresearchgate.net This high regioselectivity is a key advantage of the method. rsc.org

The reaction tolerates a wide array of functional groups, including ketones, esters, amides, nitriles, and even halides like bromide and chloride, which remain intact during the fluorination. However, the reaction is not compatible with unprotected amines, alcohols, or carboxylic acids. acs.org The selectivity can be influenced by substituents on the pyridine (B92270) ring. For 3-substituted pyridines, those with 3-halo, alkoxy, cyano, or CF₃ groups react with exclusive selectivity at the 2-position. nih.govacs.org In contrast, pyridines with 3-alkyl or 3-carbonyl substituents may yield a mixture of isomers. nih.govacs.org For unsymmetrically substituted 3,5-disubstituted pyridines, fluorination often occurs with modest to high selectivity adjacent to an ether substituent. nih.govacs.org

Table 1: Examples of AgF₂-Mediated Fluorination of Pyridines and Diazines

Substrate Product Yield (%) Reference
2-Phenylpyridine 2-Fluoro-6-phenylpyridine 88 rsc.org
Pyrazine Fluoropyrazine Good rsc.org
Pyrimidine (with 2-position blocked) 4-Fluoropyrimidine Good
Pyridazine 3-Fluoropyridazine Good rsc.org
3-Chloropyridine 2-Fluoro-3-chloropyridine 85
3-Cyanopyridine 2-Fluoro-3-cyanopyridine 91

The C–H fluorination methodology using AgF₂ extends effectively to quinolines. rsc.org Similar to pyridines, the reaction proceeds with monofluorination, showing excellent selectivity for the C–H bond adjacent to the nitrogen atom. rsc.orgcas.cn Recent studies have also explored the halogenation and subsequent halide exchange with AgF₂ for the fluorination of substituted 2-alkylquinolines, further expanding the synthetic utility of this reagent for this class of heterocycles. researchgate.netrsc.org

The mechanism of the AgF₂-mediated C–H fluorination of N-heteroarenes is proposed to be analogous to the classic Chichibabin amination reaction. rsc.orgcas.cn This pathway involves several key steps:

Coordination : The reaction is initiated by the coordination of the basic nitrogen atom of the heterocycle to the silver center of AgF₂. google.comrsc.org

Addition : This is followed by the addition of the Ag-F bond across the π-system of the ring to form an amido-silver(II)-fluoride intermediate. rsc.org

Oxidation/H-Abstraction : A second equivalent of AgF₂ then acts as an oxidant, abstracting a hydrogen atom from the intermediate to form the fluorinated product, two equivalents of silver(I) fluoride (AgF), and one equivalent of hydrogen fluoride (HF).

This proposed mechanism accounts for the exclusive ortho-selectivity observed. rsc.org An alternative pathway involving fluorine radicals is considered unlikely, as such reactions typically produce mixtures of isomers rather than a single, highly selective product. Kinetic isotope effect studies have shown that the C–H bond cleavage step is irreversible, providing further support for the proposed mechanism. acs.org

Fluorination of Quinolines

C–F, N–H, and O–H Bond Functionalization

The primary application of AgF₂ in this context is the formation of C–H bonds into C–F bonds. The resulting 2-fluoro-substituted heterocycles are valuable intermediates themselves. The newly installed C–F bond can be readily displaced by a wide range of nucleophiles in subsequent SₙAr (Nucleophilic Aromatic Substitution) reactions, allowing for further functionalization and diversification of complex molecules. nih.govresearchgate.netacs.org

However, AgF₂ is not typically used for the direct, controlled functionalization of existing C–F, N–H, or O–H bonds. In fact, research indicates that the fluorination reaction is incompatible with substrates containing free amine (N–H) or alcohol (O–H) groups, as these functional groups react unproductively with the highly reactive AgF₂. acs.org

Decarboxylative Fluorination Reactions

Beyond C–H activation, AgF₂ has been employed as a key reagent in decarboxylative fluorination reactions. rsc.orgacs.org In these transformations, a carboxylic acid group is removed and replaced with a fluorine atom.

A notable application was developed for the synthesis of trifluoromethoxyarenes from aryloxy(difluoro)acetic acids. acs.org In this process, AgF₂ serves a dual role as both the oxidant required to initiate decarboxylation and as a fluorine atom source. acs.org The reaction proceeds through the oxidation of the substrate by AgF₂, which triggers the loss of carbon dioxide and the formation of a radical intermediate that is subsequently trapped by a fluorine atom. While AgF₂ alone can effect the transformation, reaction yields were significantly improved by the addition of a pyridine ligand and a substoichiometric amount of silver(I) fluoride. acs.org This method tolerates a range of functional groups, including esters, nitriles, and ketones. acs.org

Synthesis of Fluoroiodane(III) Reagents

Fluoroiodane(III) reagents are a class of hypervalent iodine compounds that serve as both an oxidant and a fluorine source in fluorination reactions. The development of efficient methods for their synthesis is crucial for their application in organic chemistry.

A general and efficient one-step method for the synthesis of various monofluoroiodane(III) reagents has been developed using silver(II) fluoride. ccspublishing.org.cnccspublishing.org.cnresearchgate.net This method involves the direct oxidative fluorination of the corresponding aryl iodides with AgF₂. ccspublishing.org.cn It represents a significant improvement over previous synthetic routes, which often required multiple steps or the use of hazardous reagents. ccspublishing.org.cnresearchgate.net

This one-step synthesis is applicable to a range of fluoroiodane(III) reagents, including p-iodotoluene difluoride, fluoro-benziodoxole, fluoro-benziodoxolone, and fluoro-N-acetylbenziodazole. ccspublishing.org.cnccspublishing.org.cnresearchgate.net The reaction is typically carried out in anhydrous acetonitrile (B52724) at room temperature under an argon atmosphere. ccspublishing.org.cn The outstanding oxidation and fluorine-transfer capabilities of AgF₂ are key to the success of this direct synthesis. ccspublishing.org.cnplu.mx Notably, this approach provides the first one-step direct synthetic route to fluoro-benziodoxolone, which was previously only accessible through a chlorine-fluorine ligand exchange reaction. ccspublishing.org.cnresearchgate.netresearchgate.net

General Reaction Scheme for the Synthesis of Iodane(III) Difluorides: Aryl iodide + AgF₂ → Aryl iodane(III) difluoride + AgF

The reaction conditions for specific classes of fluoroiodane(III) reagents are summarized below:

Fluoroiodane(III) Reagent TypeSubstrateReagents & Conditions
Iodane(III) difluoridesAryl iodide (1.0 mmol)AgF₂ (3.3 mmol), anhydrous MeCN (10 mL), r.t., 1 h, Ar atmosphere ccspublishing.org.cn
Fluoro-benziodoxoleAryl iodide substrate (1.0 mmol)AgF₂ (2.5 mmol), anhydrous MeCN (10 mL), r.t., 1 h, Ar atmosphere ccspublishing.org.cnccspublishing.org.cn
Fluoro-benziodoxoloneAryl iodide substrate (1.0 mmol)K₂CO₃ (1.2 mmol), AgF₂ (2.5 mmol), anhydrous MeCN (10 mL), r.t., 2 h, Ar atmosphere ccspublishing.org.cn

Reactions with Inorganic Compounds

This compound is a highly reactive compound that interacts with a wide array of inorganic substances. uw.edu.plresearchgate.net Its reactivity has been systematically studied with various families of inorganic compounds, including binary oxides, ternary salts, oxoacids, and chlorides. uw.edu.plresearchgate.net

AgF₂ is capable of oxidizing numerous binary oxides and ternary salts, often with the evolution of oxygen. The reactivity is temperature-dependent. uw.edu.plresearchgate.net At temperatures up to 200°C, AgF₂ readily oxidizes a range of oxides and salts. uw.edu.plresearchgate.net Other, more resistant compounds can be oxidized at higher temperatures, up to approximately 300°C. uw.edu.plresearchgate.net The substantial inertness of certain salts like sulfates, perchlorates, and nitrates towards AgF₂ suggests the potential for synthesizing salts of divalent silver with these anions. uw.edu.plresearchgate.net

Reactivity of AgF₂ with Binary Oxides and Ternary Salts:

Reactivity Level Compound Type Examples
Readily Oxidized (up to 200°C) Binary Oxides HgO, B₂O₃, PbO₂, As₂O₅ uw.edu.plresearchgate.net
Ternary Salts Ag₂SO₄, LiBO₂, K₂CO₃, KVO₃, Ag₂WO₄, AgMnO₄ uw.edu.plresearchgate.net
Resistant at lower temp, oxidized at higher temp Binary Oxides V₂O₅, CrO₃, MoO₃, WO₃, CuO, Tl₂O₃, I₂O₅, Re₂O₇ uw.edu.plresearchgate.net
Ternary Salts KNO₃, KReO₄, KIO₄ uw.edu.pl

| Substantially Inert | Ternary Salts | K₂SO₄, HgSO₄, KSO₃F, KClO₄, BaCrO₄, KMnO₄ uw.edu.plresearchgate.net |

This compound reacts vigorously with several concentrated or anhydrous oxoacids at room temperature, leading to oxidation. uw.edu.plresearchgate.net For instance, its reaction with fuming sulfuric acid (H₂SO₄ with 30% SO₃), 100% chlorosulfuric acid (HSO₃Cl), 70% perchloric acid (HClO₄), and fuming nitric acid (HNO₃) results in the formation of Ag(I) salts and oxygen. uw.edu.plresearchgate.net However, when pre-cooled to -35°C, metastable Ag(II) complexes can be obtained with perchloric and nitric acids. researchgate.net Anhydrous fluorosulfonic acid (HSO₃F) is more resistant to oxidation by AgF₂. uw.edu.plresearchgate.net

The majority of chlorides and oxychlorides studied react with AgF₂ at temperatures below 160°C. uw.edu.plresearchgate.net The reaction with silicon tetrachloride (SiCl₄) is notably violent and highly exothermic at room temperature, whereas liquid chromyl chloride (CrO₂Cl₂) and solid tungsten(VI) dioxydichloride (WO₂Cl₂) are kinetically inert under certain conditions. uw.edu.plresearchgate.net AgF₂ is incompatible with many common ligands, including chlorides, and will attack even covalently bound chlorine atoms. royalsocietypublishing.org

Summary of Reactivity with Oxoacids and Chlorides:

Compound Class Specific Compound Observed Reactivity with AgF₂
Anhydrous Oxoacids H₂SO₄ (fuming), HSO₃Cl, HClO₄ (70%), HNO₃ (fuming) Vigorous reaction at room temperature, yielding Ag(I) salts and O₂. uw.edu.plresearchgate.net
HClO₄, HNO₃ (pre-cooled to -35°C) Formation of metastable Ag(II) complexes. researchgate.net
HSO₃F Slow methathetical conversion without a redox reaction. uw.edu.plresearchgate.net
Chlorides & Oxychlorides AgCl, AuCl₃, KAuCl₄, WCl₆, WOCl₄, MoOCl₄, MoO₂Cl₂ React at temperatures below 160°C. uw.edu.plresearchgate.net
SiCl₄ Violent and very exothermic reaction at room temperature. uw.edu.plresearchgate.netroyalsocietypublishing.org

Oxidation of Binary Oxides and Ternary Salts

Catalysis in Organic Synthesis (Advanced Concepts)

In organic synthesis, AgF₂ is recognized for its dual role as both a potent fluorinating reagent and a strong oxidant. wikipedia.org This dual reactivity is exploited in various advanced catalytic concepts.

This compound is an effective reagent for the fluorination of organic compounds, including the selective fluorination of aromatic systems. wikipedia.org For example, it can be used to selectively fluorinate pyridine at the ortho position under mild conditions. wikipedia.orgorgsyn.org The reaction is often complete within 90 minutes at ambient temperature. orgsyn.org

In transition metal-catalyzed reactions, silver compounds play a crucial role. Silver-catalyzed C-H fluorination often involves the oxidation of a Ag(I) species to a more reactive Ag(II) intermediate. researchgate.netacs.org For instance, in the silver-catalyzed decarboxylative fluorination of carboxylic acids using Selectfluor, spectroscopic and kinetic studies provide evidence that Ag(II) is the key intermediate oxidant. researchgate.netacs.org The rate-limiting step is proposed to be the oxidation of a Ag(I)-carboxylate to Ag(II) by the fluorinating agent. acs.org

Furthermore, AgF₂ can be used directly in manganese-catalyzed oxidative C-H bond fluorination. chinesechemsoc.org Its utility extends to the fluorination of aryl stannanes, demonstrating its applicability in the late-stage fluorination of complex molecules. cas.cn The mechanism in these silver-catalyzed transformations can be distinct from traditional cross-coupling reactions, sometimes involving high-valent aryl silver fluoride complexes. cas.cn

Silver-Catalyzed Electrophilic Fluorination

This compound (AgF₂) serves as a potent reagent in electrophilic fluorination reactions, demonstrating its utility in the synthesis of fluorinated organic molecules, which are of significant interest in pharmaceuticals, agrochemicals, and materials science. Research has highlighted its role not only as a fluorine source but also as an oxidant in catalytic processes.

Pioneering work in this area demonstrated the silver-catalyzed electrophilic fluorination of aryl stannanes. nih.govcas.cn This method is particularly valuable for the late-stage fluorination of complex molecules, including natural products and their derivatives. nih.govcas.cn The proposed mechanism for this transformation is distinct from conventional cross-coupling reactions. It is suggested to proceed through a multinuclear high-valent aryl silver fluoride complex. cas.cn The interaction between two or more silver centers is thought to facilitate the carbon-fluorine bond-forming reductive elimination. cas.cnarkat-usa.org

In a notable advancement, a catalytic system employing a silver salt, such as silver(I) oxide (Ag₂O) or silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), in conjunction with an electrophilic fluorinating reagent like F-TEDA-PF₆ (Selectfluor), has been developed for the fluorination of aryl stannanes. nih.govresearchgate.net This reaction proceeds under relatively mild conditions and exhibits a broad substrate scope, tolerating a wide array of functional groups. nih.govarkat-usa.org The catalytic cycle is proposed to involve three key steps: transmetallation from the aryl stannane (B1208499) to the silver(I) catalyst, oxidation of the resulting arylsilver(I) species by the electrophilic fluorinating reagent to form a high-valent arylsilver fluoride complex, and subsequent C-F reductive elimination to yield the aryl fluoride and regenerate the active silver catalyst. researchgate.netresearchgate.net

The utility of this silver-catalyzed approach has been showcased in the late-stage fluorination of complex and biologically active molecules. The mild reaction conditions allow for the incorporation of fluorine into intricate molecular architectures without significant degradation. nih.govarkat-usa.org

Below is a table summarizing the silver-catalyzed fluorination of various aryl stannanes.

EntryAryl Stannane SubstrateCatalyst (mol%)ReagentsSolventTemp (°C)Time (h)Yield (%)Ref.
14-TributylstannylbenzonitrileAg₂O (5)F-TEDA-PF₆, NaHCO₃, NaOTf, MeOHAcetone65485 nih.gov
24-TributylstannylacetophenoneAg₂O (5)F-TEDA-PF₆, NaHCO₃, NaOTf, MeOHAcetone65482 nih.gov
3Methyl 4-(tributylstannyl)benzoateAg₂O (5)F-TEDA-PF₆, NaHCO₃, NaOTf, MeOHAcetone65488 nih.gov
41-Bromo-4-(tributylstannyl)benzeneAg₂O (5)F-TEDA-PF₆, NaHCO₃, NaOTf, MeOHAcetone65475 nih.gov
51,3-Dimethoxy-5-(tributylstannyl)benzeneAg₂O (5)F-TEDA-PF₆, NaHCO₃, NaOTf, MeOHAcetone65479 nih.gov

Furthermore, AgF₂ has been effectively used for the direct C-H fluorination of nitrogen-containing heteroarenes, such as pyridines and diazines. acs.org These reactions are typically performed at or near ambient temperature and show remarkable selectivity for fluorination at the position adjacent to the nitrogen atom. google.comorgsyn.org This method provides a direct route to valuable 2-fluoroheteroaryl compounds from readily available starting materials. google.com The proposed mechanism for this transformation is initiated by the coordination of the basic nitrogen atom of the heterocycle to the silver center. acs.orggoogle.com

The following table presents examples of the direct C-H fluorination of various nitrogen-containing heterocycles using AgF₂.

EntryHeterocyclic SubstrateReagentSolventTemp (°C)Time (h)ProductYield (%)Ref.
12-PhenylpyridineAgF₂Acetonitrile231.52-Fluoro-6-phenylpyridine81
22-MethoxypyridineAgF₂Acetonitrile2312-Fluoro-6-methoxypyridine75
32-ChloropyridineAgF₂Acetonitrile2312-Chloro-6-fluoropyridine68
4QuinolineAgF₂Acetonitrile2312-Fluoroquinoline72
52-MethylpyrimidineAgF₂Acetonitrile2314-Fluoro-2-methylpyrimidine65

This silver-catalyzed electrophilic fluorination methodology represents a significant advancement in the field of organofluorine chemistry, offering a versatile and powerful tool for the synthesis of fluorinated compounds.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively applied to study silver(II) fluoride (B91410) and related systems, offering a robust framework for understanding its fundamental characteristics.

To accurately model the electronic properties of AgF₂, particularly the strong electron correlation associated with the Ag²⁺ (4d⁹) cation, various DFT functionals have been employed.

The SCAN (Strongly Constrained and Appropriately Normed) meta-GGA functional has been utilized for periodic DFT calculations of the geometry, enthalpy, and electronic structure of various silver fluoride phases under high pressure (up to 100 GPa). arxiv.org This functional has been shown to provide an accurate description of the high-pressure properties of late transition metal fluorides and yields geometric parameters for the ambient pressure structure of AgF₂ that are in good agreement with experimental data. arxiv.org

The HSE06 hybrid functional is often used to obtain more accurate electronic band gaps. arxiv.org For AgF₂, calculations using the HSE06 functional predict a band gap of approximately 2.3 eV at ambient pressure, which is considered more reliable than values obtained with other functionals. arxiv.org The electronic density of states (DOS) has also been calculated using both SCAN and HSE06 methods on SCAN-optimized structures to investigate the electronic properties of different silver fluoride compounds. arxiv.org

The DFT+U method , which adds an on-site Coulomb interaction term (U) to standard DFT functionals, is crucial for describing systems with localized d-electrons like AgF₂. This approach has been used to investigate charge ordering mechanisms and the competition between Mott-Hubbard and intervalence charge transfer in AgF₂. aps.org By accounting for the on-site Coulomb repulsion of the actinide f-electrons in related studies, the utility of DFT+U and HSE06 calculations for complex electronic structures has been demonstrated. ucl.ac.uk In studies of ternary silver fluorides, a DFT+U approach with an effective U (U_eff = U - J) has been validated by successfully confirming experimentally observed pressure-induced phase transitions for AgF₂ and other transition metal fluorides. rsc.org

The table below summarizes the calculated electronic band gaps for selected silver fluoride compounds using SCAN and HSE06 functionals at various pressures.

CompoundPressure (GPa)Band Gap (Eg) with HSE06 (eV)Band Gap (Eg) with SCAN (eV)
Ag₃F₄01.58(0.85)
Ag₂F₃01.64(0.97)
AgF₂02.30(1.58)

Data sourced from a computational study on silver fluorides under compression. arxiv.org

Evolutionary algorithms for crystal structure prediction have been instrumental in exploring the complex phase diagram of the silver-fluorine system. The XtalOpt software, coupled with spin-polarized DFT calculations, has been used to identify the lowest-enthalpy structures of various silver fluoride (AgₘFₙ) compounds at both ambient and high pressures. arxiv.orgresearchgate.net

These computational searches were performed for a range of stoichiometries at pressures of 10, 40, and 80 GPa, considering unit cells with 1, 2, 3, 4, and 6 formula units. arxiv.org This approach, which mimics biological evolution, generates pools of random crystal structures and optimizes them to find the most energetically favorable configurations. rsc.orgresearchgate.net The method has been successfully applied to predict novel stable and metastable phases of silver fluorides, some of which are yet to be synthesized. arxiv.orgmdpi.com For example, evolutionary algorithm searches have been used to investigate ternary silver fluorides like AgMF₄ (where M = Cu, Ni, Co) by generating and optimizing initial random structures. rsc.org

The magnetic properties of AgF₂ and related compounds, which arise from the unpaired electron in the 4d orbital of Ag²⁺, are of significant interest. DFT calculations are crucial for quantifying the magnetic coupling between these ions.

The superexchange coupling constants (J) , which describe the magnetic interaction between adjacent magnetic centers mediated by a non-magnetic ligand (in this case, F⁻), have been calculated for various silver fluorides. arxiv.orgresearchgate.net These calculations often employ the broken-symmetry method within the DFT framework. arxiv.org The Heisenberg Hamiltonian (H = –Jᵢⱼ·Sᵢ·Sⱼ) is used to define the coupling, where a negative J value indicates antiferromagnetic (AFM) coupling and a positive value indicates ferromagnetic (FM) coupling. arxiv.org

Theoretical studies have shown that compression dramatically increases the antiferromagnetic superexchange interaction in AgF₂. arxiv.org Calculations using the hybrid HSE06 functional have been shown to correctly reproduce the sign and magnitude of superexchange constants for various low-dimensional Cu(II) and Ag(II) systems. nih.gov For instance, in mixed-valence Ag₂F₅, strong one-dimensional AFM coupling is predicted to be retained up to 65 GPa. arxiv.orgresearchgate.net The similarities in structural and electronic properties between AgF₂ and the parent compounds of cuprate (B13416276) superconductors, like La₂CuO₄, have fueled interest in these magnetic interactions. rsc.orgacs.org

Computational methods are used to predict the thermodynamic stability of different silver fluoride stoichiometries under various pressure conditions. By calculating the enthalpies of the most stable phases obtained from DFT, convex hull diagrams are constructed. arxiv.org These diagrams plot the formation enthalpy as a function of fluorine content. Stoichiometries that lie on the convex hull are considered thermodynamically stable, while those above it are unstable and prone to decomposition into neighboring stable compounds. arxiv.org

These calculations, which formally correspond to a temperature of 0 K, have revealed a rich polymorphism for silver fluorides under pressure. arxiv.org For example, theoretical studies have predicted the existence of novel, thermodynamically stable mixed-valence Ag(I)/Ag(II) compounds such as Ag₃F₄ and Ag₂F₃ at ambient or low pressures. arxiv.orgresearchgate.net The pressure-composition phase diagram for the Ag-F system has been systematically investigated up to 300 GPa using a first-principles variable-composition evolutionary algorithm, revealing several previously unknown stable phases. uspex-team.orgfigshare.com

The table below shows the calculated pressure ranges for the thermodynamic stability of different silver fluoride stoichiometries.

CompoundPredicted Stability Range (GPa)
Ag₃F₄0 - 19
Ag₂F₃0 - 10
AgF₂0 - 100
Ag₂F₅0 - 65

Data derived from theoretical predictions of the silver-fluorine phase diagram under pressure. arxiv.orgresearchgate.netresearchgate.net

Magnetic Interactions and Superexchange Calculations

Molecular Adducts with Lewis Bases

The strong oxidizing and Lewis acidic nature of Ag(II) in AgF₂ allows it to form adducts with various Lewis bases. Theoretical studies provide insight into the nature of the bonding in these complexes.

DFT calculations have been used to analyze the electronic structure and chemical bonding in molecular adducts formed between the AgF₂ molecule and various aza Lewis bases. nih.gov These bases include ammonia, nitriles, and secondary amines, along with their fluorinated derivatives. nih.gov The studies indicate that as the energy of ligation increases, there is a progressive shift of spin density from the central silver atom to the coordinating nitrogen atoms of the aza ligands. nih.gov This suggests that the chemistry of Ag(II) could be expanded to include adducts with nitriles, perfluorinated nitriles, and perfluorinated amines, which are currently not well-documented. nih.gov

Spin Density Shift Analysis

Spin density analysis is a powerful computational tool used to understand the distribution of electron spins within a molecule or crystal lattice. In the context of AgF₂, this analysis reveals crucial information about its magnetic and electronic structure, particularly when the material is doped.

In its undoped state, AgF₂ exhibits a two-dimensional antiferromagnetic (AFM) ordering of spins on the Ag(II) sites within each layer. acs.org Computational studies using the GGA+U (Generalized Gradient Approximation + Hubbard U) approach show a magnetic moment of approximately 0.57 μB on each Ag(II) site. acs.org

When AgF₂ is hole-doped (h-doped), for instance by introducing fluorine interstitial atoms, changes in the spin density are observed. In a 1/8 h-doped solution, which corresponds to a doping level near the optimal level in some high-temperature superconductors, distinct silver sites emerge. acs.orgnih.gov These include:

High-spin Ag(III) sites: These have a d⁸ electronic configuration and a significant magnetic moment of about 0.86 μB. acs.org The spin density map indicates spin polarization on both the d(x²-y²) and d(z²) orbitals, confirming their high-spin character. acs.org

Low-spin Ag(III) sites: These possess a null magnetic moment. acs.org

The application of pressure can further induce transitions in the spin and charge distribution. For example, in a 1/32 h-doped system, increasing pressure from 7.5 to 10 GPa causes a transition where a single intermediate-spin Ag site is replaced by two high-spin Ag(III) cations. acs.org

Analysis of the spin density in related compounds, such as the ternary fluoride AgCoF₅, also highlights substantial spin polarization on the fluorine atoms. rsc.org This indicates that fluorine atoms act as key intermediaries in the superexchange interactions, which govern the magnetic properties of the material. rsc.org

Polaron Studies and Lattice Self-Trapping

Polarons are quasiparticles that form when an excess charge carrier (electron or hole) polarizes the surrounding crystal lattice, and this lattice distortion, in turn, traps the charge carrier. The study of polarons in AgF₂ is critical for understanding the fate of doped carriers and the potential for achieving metallicity and superconductivity.

Computational studies have shown a strong tendency for the self-trapping of defects in AgF₂. acs.orgnih.gov This is attributed to the strong covalence of the Ag-F bonds, which leads to significant vibronic coupling. acs.orgnih.gov

Electron Doping: When electrons are introduced into the AgF₂ lattice, they tend to become strongly self-trapped, forming polarons. aps.orgresearchgate.netresearchgate.net This is due to the narrowness of the upper Hubbard band, which disfavors the formation of mobile charge carriers. aps.orgresearchgate.netresearchgate.net The formation of these tightly bound, self-trapped states makes it difficult to achieve a metallic state through electron doping. aps.orgresearchgate.netresearchgate.net

Hole Doping: In the case of hole doping, the tendency for polaron formation is also present and is even stronger than in cuprates. aps.orgresearchgate.netresearchgate.net However, it is considered moderate enough that heavily doped AgF₂ might still become metallic. aps.orgresearchgate.netresearchgate.net

The strong electron-lattice coupling that promotes polaron formation is linked to the buckled structure of the AgF₂ layers. aps.orgresearchgate.netresearchgate.net Theoretical studies on a hypothetical flat polymorph of AgF₂ suggest that it would have a much better prospect of becoming metallic upon doping due to weaker polaron formation. aps.orgresearchgate.netresearchgate.net

The binding energies of these polarons can be calculated to determine their stability. The energy gain from forming a polaron, both with and without lattice relaxation, provides insight into the strength of the self-trapping effect. researchgate.net

Cluster Computation and Hybrid DFT for Electronic Excitations

Cluster computations, often combined with hybrid Density Functional Theory (DFT), are employed to investigate the electronic excitations in AgF₂. These methods provide a detailed picture of the electronic structure, including the nature of the band gap and the energies of various electronic transitions.

AgF₂ is classified as a charge-transfer insulator, meaning its band gap is predominantly between occupied fluorine ligand states and empty silver metal states. acs.orgnih.gov Hybrid DFT calculations have highlighted the significant resemblance between the electronic structures of AgF₂ and its cuprate analogue, La₂CuO₄. cnr.it

Key findings from these computational studies include:

Charge-Transfer Gap: Optical conductivity measurements, supported by cluster computations, show a charge-transfer gap of approximately 3.4 eV. cnr.it This is larger than in comparable cuprates. cnr.it

dd Excitations: Despite the larger fundamental gap, the dd excitations (transitions between d-orbitals on the silver ion) are found to be at nearly the same energy in AgF₂ as in the cuprates. cnr.it

Covalency: Density functional theory and exact diagonalization cluster computations indicate that AgF₂ is more covalent than the cuprates. cnr.it

Exchange Energy: Hybrid DFT calculations have predicted an exchange energy (J) of about 70 meV in AgF₂, which is roughly half the value found in typical cuprate compounds. cnr.it

These computational approaches utilize various functionals, such as B3LYP and HSE06, and different basis sets to model the electronic properties. rsc.orgaip.orguci.edu For instance, in the study of the ternary fluoride AgCoF₅, DFT+U and HSE06 calculations yielded band gaps of 1.382 eV and 2.476 eV, respectively, confirming its charge-transfer insulator character. rsc.org

The combination of experimental data from techniques like resonant inelastic x-ray scattering (RIXS) with theoretical calculations allows for a comprehensive understanding of the electronic excitations in AgF₂. cnr.it

Data Tables

Table 1: Calculated Properties of Undoped and Doped Silver(II) Fluoride

PropertyUndoped AgF₂Hole-Doped AgF₂ (1/8 level)Reference
Ag(II) Magnetic Moment ~0.57 μB- acs.org
High-Spin Ag(III) Magnetic Moment -~0.86 μB acs.org
Low-Spin Ag(III) Magnetic Moment -Null acs.org
Nature of Band Gap Charge-Transfer- acs.orgnih.gov
Calculated Exchange Energy (J) ~70 meV- cnr.it
Calculated Charge-Transfer Gap ~3.4 eV- cnr.it

Advanced Spectroscopic and Diffraction Characterization

X-ray Diffraction (XRD) Techniques

X-ray diffraction has been a foundational tool for elucidating the crystal structure of AgF₂ and its behavior under extreme conditions. Various XRD methods have provided increasingly detailed insights into its atomic arrangement. High-pressure studies, in particular, have revealed structural phase transitions, mapping the compound's stability and transformations. osti.govacs.orgosti.gov

Single-crystal X-ray diffraction has provided the most definitive determination of the ambient-pressure crystal structure of Silver(II) fluoride (B91410). A key study by Jesih et al. (1990) using SCXRD established that AgF₂ crystallizes in an orthorhombic system with the space group Pbca. iucr.orgresearchgate.net This technique was also instrumental in characterizing related mixed-valence silver fluorides, such as Ag₂F₅. iucr.org The data obtained from SCXRD are considered a benchmark for the compound's structural parameters at standard conditions.

Table 1: Crystallographic Data for AgF₂ from SCXRD

Parameter Value Reference
Crystal System Orthorhombic iucr.orgresearchgate.net
Space Group Pbca iucr.orgresearchgate.net
a 5.568(1) Å iucr.orgresearchgate.net
b 5.831(1) Å iucr.orgresearchgate.net

Data corresponds to the study by Jesih et al. (1990).

Historically, powder X-ray diffraction was one of the first techniques applied to study the structure of AgF₂. researchgate.net An early investigation by Baturina et al. (1967) using PXRD suggested a monoclinic unit cell with the space group P2₁/n. iucr.orgresearchgate.net While single-crystal data later provided a more precise orthorhombic model, PXRD remains a vital tool for routine phase identification. iucr.orgresearchgate.net It is frequently used to confirm the presence of AgF₂ as a reactant or impurity phase in the synthesis of other silver fluorides, such as the mixed-valent AgIAgIIF₃ and AgI₂AgIIF₄. nih.govacs.orgacs.org For instance, in the mechanochemical synthesis of AgIAgIIF₃, PXRD analysis quantified the presence of a minor AgF₂ impurity at 1.1(3) wt %. nih.govacs.orgacs.org

For studies requiring higher resolution or investigating samples under non-ambient conditions, synchrotron powder X-ray diffraction is employed. This technique has been essential in exploring the high-pressure structural behavior of AgF₂. acs.orgresearchgate.netiucr.org Research guided by theoretical calculations and using synchrotron XRD has successfully elucidated the crystal structures of high-pressure polymorphs of AgF₂. osti.govacs.org The transition from the ambient pressure phase to a novel nanotubular structure was found to proceed through an intermediate orthorhombic layered structure. osti.govacs.org Synchrotron PXRD is also the preferred method for the structural refinement of novel, highly crystalline silver fluorides synthesized from AgF₂, such as AgI₂AgIIF₄, due to the high flux and resolution of the synchrotron source. nih.govacs.orgresearchgate.net

Powder X-ray Diffraction (PXRD)

Neutron Diffraction (PND)

Neutron powder diffraction has played a pivotal role in understanding the fundamental nature of Silver(II) fluoride. For some time, it was debated whether the compound truly contained silver in the +2 oxidation state or if it was a mixed-valence compound like AgI[AgIIIF₄]. wikipedia.orgchemeurope.com Neutron diffraction studies definitively confirmed the description of the compound as a true Silver(II) species. wikipedia.orgchemeurope.com The technique has also been used to refine the crystal structure, complementing X-ray diffraction data. iucr.orgresearchgate.netiucr.org More recently, PND has been used in conjunction with synchrotron PXRD to confirm the structural models of new compounds derived from AgF₂. For the mixed-valent phase AgI₂AgIIF₄, the Rietveld refinement of neutron powder diffraction data collected at 5 K confirmed the monoclinic structural model and yielded lattice parameters in excellent agreement with synchrotron PXRD results. nih.govacs.orgacs.org

Table 2: Comparison of Unit Cell Parameters for AgI₂AgIIF₄ from Synchrotron PXRD and PND

Parameter Synchrotron PXRD (Room Temp) Neutron Diffraction (5 K) Reference
a Not specified 3.5528(4) Å nih.govacs.org
b Not specified 9.7931(12) Å nih.govacs.org
c Not specified 5.9406(8) Å nih.govacs.org
β Not specified 92.614(3)° nih.govacs.org

Raman Spectroscopy

Raman spectroscopy is a powerful probe of the vibrational and magnetic properties of AgF₂. Studies have provided a full assignment of the vibrational modes of the compound. core.ac.uk The technique is also sensitive to structural changes, and high-pressure Raman spectroscopy has been used to identify phase transitions in AgF₂. acs.orgcore.ac.uk An important experimental consideration is the observed photochemical sensitivity of AgF₂, which can decompose under laser illumination during Raman measurements. nih.govcore.ac.uk This decomposition can lead to changes in the spectrum, such as a decrease in the main AgF₂ band and the emergence of bands corresponding to decomposition products. nih.gov

A significant discovery in the study of AgF₂ was the identification of two-magnon Raman scattering. arxiv.org This phenomenon, characteristic of antiferromagnetic materials, manifests as a broad band in the Raman spectrum at high energy shifts. In AgF₂, this feature was observed as a broad band centered at 1750 cm⁻¹ at room temperature. arxiv.org The temperature dependence of this band is very similar to that observed in cuprate (B13416276) superconductors, reinforcing the analogy between AgF₂ and cuprates. arxiv.org The observation of this scattering process allowed for the direct calculation of the antiferromagnetic superexchange constant (Jₐₙ). arxiv.org

The analysis of the two-magnon peak yielded a superexchange constant of Jₐₙ = 70 meV. arxiv.org The persistence of the two-magnon scattering signal well above the Néel temperature (the ordering temperature) is indicative of strong short-range antiferromagnetic correlations, another property that AgF₂ shares with the cuprates. arxiv.org

Table 3: Key Raman Spectroscopy Findings for AgF₂

Feature Observation Significance Reference
Two-Magnon Scattering Broad band centered at 1750 cm⁻¹ (room temp) Evidence of strong antiferromagnetic coupling arxiv.org
Superexchange Constant (Jₐₙ) 70 meV Quantifies the strength of the magnetic interaction arxiv.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS provides critical insights into its electronic structure, particularly the oxidation state of silver and the characteristics of the valence band.

Anomalous binding energy shifts are a noteworthy feature in the XPS of silver compounds. Unlike many elements where binding energy increases with the oxidation state, silver oxides and fluorides show a negative binding energy shift. rsc.org For AgF2, the reported Ag 3d binding energy is lower than that of metallic silver (Ag⁰). rsc.org

Valence band photoemission spectroscopy, complemented by cluster computations, has been used to analyze the electronic structure of AgF2. arxiv.orgresearchgate.net The experimental valence band XPS spectra are dominated by the d-weight due to the Al-Kα source used in such studies. researchgate.net These experimental results, when compared with theoretical cluster computations, help in determining key electronic parameters. researchgate.net For instance, a study combining valence band photoemission and Auger-Meitner spectroscopy with cluster computations estimated the Ag 4d Coulomb interaction (U₄d) and the charge-transfer energy (Δpd). arxiv.org The analysis of the valence band spectra, supported by these computations, confirms that AgF2 is a charge-transfer correlated insulator. arxiv.org

The table below summarizes the reported binding energies for this compound.

Core Level Binding Energy (eV) Reference
Ag 3d₅/₂367.3 ntu.edu.tw
Ag 3d₅/₂~367.6 (derived) rsc.org

Note: The binding energy for Ag 3d₅/₂ in metallic silver is typically calibrated to 368.3 eV. rsc.org A reported shift of -0.7 eV for AgF₂ relative to Ag⁰ gives an approximate binding energy of 367.6 eV. rsc.org

The inset of the computed valence band spectra reveals the character of the states, distinguishing between the silver d-character (Ad(ω)) and the fluorine p-character (AP(ω)). researchgate.net

Optical Spectroscopy

Optical spectroscopy is a powerful technique for investigating the electronic structure of materials by measuring their response to electromagnetic radiation. For AgF₂, this method has been crucial in determining its electronic transitions and classifying it as a charge-transfer insulator, analogous to the parent compounds of high-temperature superconducting cuprates. cnr.itresearchgate.net

Electronic transitions in solids are broadly categorized as either intraband or interband.

Intraband transitions involve the excitation of electrons to higher energy levels within the same band. In metals, these are free-carrier absorption processes. nih.gov

Interband transitions involve the excitation of an electron from a lower energy band to a higher energy band, for example, from the valence band to the conduction band. nih.govlibretexts.org

In this compound, the primary focus of optical spectroscopy has been on the interband transitions, which define its character as a charge-transfer insulator. cnr.it Studies combining optical conductivity measurements with theoretical calculations have identified a strong, high-energy absorption associated with a charge-transfer interband transition. cnr.itresearchgate.net This transition involves the movement of an electron from the F 2p band to the Ag 4d band. cnr.it

The table below summarizes the key findings from optical spectroscopy studies on AgF₂.

Parameter Energy (eV) Description Reference
Charge-Transfer Gap (Peak)~3.4Peak of the high-energy absorption band associated with the F 2p to Ag 4d interband transition. cnr.itresearchgate.netresearchgate.net
Absorption Onset~1.75The energy at which the strong interband absorption begins. cnr.it
Sub-gap Absorption~1.0 and ~1.7Broad absorption bands detected below the main charge-transfer gap. cnr.it

Resonant Inelastic X-ray Scattering (RIXS)

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique used to probe a wide range of elementary excitations in materials, including spin, charge, orbital, and lattice excitations. cnr.it In the context of AgF₂, RIXS has been instrumental in providing a detailed picture of its electronic and magnetic excitations, further solidifying its analogy to cuprate insulators. arxiv.orgcnr.it

RIXS studies on polycrystalline AgF₂ samples, often performed at the F K-edge, reveal a spectrum of excitations. cnr.it Upon excitation at this edge, a well-resolved RIXS spectrum is observed, which can be decomposed into several components: an elastic peak at 0 eV energy loss, phonon excitations, and magnetic excitations. cnr.it

A key finding from RIXS studies is the identification of dd excitations, which are electronic transitions between the d-orbitals of the silver ion. cnr.itresearchgate.net Despite AgF₂ having a larger charge-transfer gap than its cuprate analogue La₂CuO₄, the dd excitations are found to be at nearly the same energy in both materials. cnr.itresearchgate.netarxiv.org This remarkable similarity in the dd excitation energies further supports the claim that silver fluorides are excellent cuprate analogues. cnr.it

The low-energy portion of the RIXS spectrum also provides insight into magnetic interactions. A bimagnon peak, corresponding to the simultaneous excitation of two magnons, has been identified centered at approximately 0.218 eV. cnr.it This feature is similar to what is observed in the RIXS spectra of La₂CuO₄. cnr.it

The table below summarizes the excitations observed in AgF₂ using RIXS.

Excitation Type Energy (eV) Description Reference
Elastic Peak0No energy loss scattering. cnr.it
Phonons0.041Lattice vibrational modes. cnr.it
Bimagnon Peak0.218Simultaneous excitation of two magnons, related to the superexchange coupling J. cnr.it
dd ExcitationsVariousTransitions between Ag 4d orbital levels, similar in energy to those in La₂CuO₄. cnr.it

These RIXS results, combined with optical spectroscopy and theoretical calculations, show that AgF₂ is more covalent than cuprates, despite its larger fundamental gap, and is on the verge of a charge-transfer instability. arxiv.orgcnr.itresearchgate.netarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, both ¹⁹F and ¹⁰⁹Ag NMR have been considered.

¹⁹F NMR: The ¹⁹F nucleus has a spin of I=1/2 and 100% natural abundance, making it highly suitable for NMR studies. In the context of AgF₂, which is an antiferromagnet at low temperatures, ¹⁹F NMR can be a powerful local probe of the magnetic properties. capes.gov.br Studies on antiferromagnetic materials like CuF₂ and AgF₂ have utilized ¹⁹F NMR to investigate their magnetic structures and dynamics. capes.gov.br However, detailed high-resolution ¹⁹F NMR spectra of AgF₂ in solution are not commonly reported, likely due to its high reactivity and limited solubility in non-reactive solvents.

¹⁰⁹Ag NMR: Silver has two NMR-active isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, both with a spin of I=1/2. huji.ac.il The ¹⁰⁹Ag isotope is generally preferred due to its slightly higher sensitivity, although both are considered very insensitive nuclei. huji.ac.il Silver NMR typically yields very narrow signals over a wide chemical shift range. huji.ac.il The relaxation times can be very long, often necessitating the use of a relaxation agent to speed up data acquisition. huji.ac.il

Solid-state Magic Angle Spinning (MAS) NMR investigations have been applied to various silver compounds. scispace.comresearchgate.net One study mentions the use of the PRESTO III sequence for ¹⁰⁹Ag MAS NMR investigations of several silver compounds, including AgF₂. scispace.com This indicates the feasibility of acquiring solid-state NMR data for AgF₂, which can provide information about the local environment of the silver atoms in the crystal lattice. However, specific chemical shift and coupling constant data for AgF₂ from these studies are not detailed in the available literature.

The table below lists the relevant NMR properties for the nuclei in this compound.

Nucleus Spin (I) Natural Abundance (%) Notes Reference
¹⁹F1/2100Highly sensitive nucleus, used to probe local magnetic properties in AgF₂. capes.gov.brd-nb.info
¹⁰⁹Ag1/248.16Preferred silver isotope for NMR due to slightly higher sensitivity than ¹⁰⁷Ag. Very low sensitivity overall. huji.ac.ilnorthwestern.edu
¹⁰⁷Ag1/251.84Slightly less sensitive than ¹⁰⁹Ag. huji.ac.ilnorthwestern.edu

Advanced Applications and Future Research Directions

AgF₂ as an Analogue for High-Temperature Superconductors

Silver(II) fluoride (B91410) (AgF₂) has emerged as a significant subject of research due to its striking electronic and structural similarities to the parent compounds of cuprate (B13416276) high-temperature superconductors. arxiv.orgresearchgate.netuspex-team.org Like cuprates, AgF₂ is a charge-transfer insulator, a property confirmed through both theoretical calculations and spectroscopic analysis. researchgate.netd-nb.info The electronic structure of AgF₂ is remarkably similar to that of cuprates, featuring well-separated Hubbard bands of dominant dx²-y² character and first ionization states with dominant p character. researchgate.net This positions AgF₂ as a potential candidate for a new class of high-temperature superconductors if metallization can be achieved through doping. researchgate.netcnr.it

The key difference between AgF₂ and cuprates lies in the geometry of their respective layers. While cuprate superconductors possess flat layers of copper oxide which are crucial for the strong magnetic interactions believed to be a prerequisite for superconductivity, the layers in bulk AgF₂ are corrugated or "puckered". arxiv.orguw.edu.pl This puckering significantly weakens the magnetic interactions. uw.edu.pl However, theoretical studies propose that by growing thin, flat monolayers of AgF₂ on a suitable substrate through epitaxial engineering, this limitation can be overcome. uw.edu.plarxiv.org Such flat AgF₂ monolayers are predicted to exhibit substantially stronger magnetic interactions than their bulk counterpart. uw.edu.pl

Theoretical estimations suggest that with optimal doping, these flat AgF₂ monolayers could exhibit superconductivity at temperatures approaching 200 K (-73 °C), a value significantly higher than the current experimental record for copper oxides (135 K or -138 °C). uw.edu.plresearchgate.netresearchgate.net

Cuprate-like Electronic Parameters and Magnetic Coupling

First-principles calculations have revealed a profound resemblance between the electronic and magnetic properties of AgF₂ and those of cuprate parent compounds. nsf.gov AgF₂ is characterized as a layered spin-1/2 system with strong p-d hybridization, a feature it shares with cuprates. researchgate.net This hybridization contributes to a large two-dimensional antiferromagnetic (AFM) superexchange interaction, which is a hallmark of cuprate physics. researchgate.net

The strength of this magnetic coupling is a critical parameter for high-temperature superconductivity. In bulk AgF₂, the superexchange constant is estimated to be about 70% of that found in typical layered cuprates. arxiv.org However, theoretical models predict that by eliminating the natural buckling of the AgF₂ layers to create flat sheets, the antiferromagnetic coupling could match or even surpass that of the cuprates. researchgate.netacs.org This enhancement is attributed to the optimized orbital overlap in a planar geometry. uw.edu.pl

The electronic structure of AgF₂ classifies it as a charge-transfer insulator, similar to copper oxides, rather than a Mott-Hubbard insulator, which is common for many other magnetic metal fluorides. researchgate.net This classification is based on the energy difference between the metal d-states and ligand p-states. researchgate.net The charge-transfer energy in AgF₂ is comparable to that in cuprates, further solidifying its status as a cuprate analogue. researchgate.net

Table 1: Comparison of Electronic and Magnetic Properties

PropertySilver(II) Fluoride (AgF₂)Cuprate Parent Compounds
Material Type Charge-transfer insulator researchgate.netCharge-transfer insulator researchgate.net
Electronic Configuration Ag²⁺ (d⁹) nsf.govCu²⁺ (d⁹) nsf.gov
Hybridization Strong p-d hybridization researchgate.netStrong p-d hybridization researchgate.net
Magnetic Ordering Antiferromagnetic (AFM) nsf.govAntiferromagnetic (AFM) aps.org
Superexchange Interaction (Bulk) ~70% of cuprates arxiv.orgReference value
Superexchange Interaction (Flat Monolayer) Predicted to match or exceed cuprates researchgate.netacs.orgN/A

Prospects for Superconductivity in Flat AgF₂ Monolayers

The prospect of achieving high-temperature superconductivity in AgF₂ is intrinsically linked to the fabrication of flat monolayers. uw.edu.plarxiv.org Theoretical studies have shown that depositing AgF₂ on a suitable substrate can enforce a planar geometry, leading to a dramatic enhancement of the two-dimensional antiferromagnetic interactions. uw.edu.plarxiv.org This is a crucial step, as the strength of the magnetic "glue" is believed to be directly related to the critical superconducting temperature (Tc). arxiv.org

Predictions based on these flat monolayer models are highly optimistic, with estimated Tc values reaching as high as 195 K to 200 K at an optimal doping level. uw.edu.plarxiv.orgresearchgate.net The optimal doping for these flat monolayers is calculated to be around 14% hole doping per formula unit, a value that is notably similar to that observed in oxocuprates. arxiv.orgresearchgate.netresearchgate.net This contrasts with bulk AgF₂, where the predicted optimal doping is a much lower 5% hole doping. arxiv.orgresearchgate.net

The proposed mechanism for superconductivity in doped AgF₂ is an unconventional singlet d-wave pairing, which is also characteristic of cuprate superconductors. researchgate.netaps.org The strength of this pairing is predicted to increase as the coupling between the layers decreases, emphasizing the importance of the quasi-two-dimensional nature of the material. researchgate.netaps.org Achieving controlled doping in these monolayers is a significant challenge. One proposed method involves a "chemical capacitor" setup, where the doping level can be fine-tuned by adjusting factors like the number of dopant layers and the thickness of a separator. arxiv.org

Charge Injection in Wide Band Gap Insulators

This compound possesses an exceptionally high work function, with a calculated value of 7.76 eV for its (010) surface. arxiv.orgresearchgate.net This value is among the highest known for any material, surpassing even that of fluorinated diamond (7.24 eV). arxiv.org The work function for a single, isolated flat monolayer of AgF₂ is slightly lower but still remarkably high at 7.21 eV. arxiv.orgarxiv.org

This extremely high work function indicates that AgF₂ is a powerful electron sink with a large electron affinity. arxiv.org This property has significant implications for its use in electronic devices, particularly in the context of charge injection into wide band gap insulators. arxiv.orgresearchgate.net When AgF₂ is brought into contact with many wide band gap insulators, a "broken-gap" alignment is predicted to occur. arxiv.orgresearchgate.net This means that the valence band maximum of the insulator lies at a higher energy level than the conduction band minimum of AgF₂.

This alignment facilitates the spontaneous transfer of electrons from the insulator to the AgF₂, leading to the injection of holes into the insulator. arxiv.org This process effectively creates a two-dimensional hole gas at the interface within the insulator, while an electron gas forms in the AgF₂ layer. arxiv.org This capability of AgF₂ to inject holes into materials that are typically electrically insulating opens up possibilities for novel electronic and optoelectronic applications, provided that chemical reactions at the interface can be prevented. arxiv.orgresearchgate.net

Novel Junction Devices

The unique electronic properties of this compound, particularly its potential for both electron- and hole-doping in different contexts, suggest its use in creating novel junction devices. arxiv.orgresearchgate.net The ability to form interfaces with distinct electronic characteristics is a cornerstone of modern electronics, and AgF₂ offers a new platform for exploring such functionalities.

p-type and n-type Superconductor Junctions

One of the most intriguing possibilities is the creation of a junction between a p-type (hole-doped) and an n-type (electron-doped) unconventional superconductor. arxiv.org A hypothetical interface between a parent cuprate, which becomes a hole-doped superconductor, and AgF₂, which is predicted to become an electron-doped superconductor, would represent such a unique junction. arxiv.org

Given the broken-gap alignment between AgF₂ and a cuprate like La₂CuO₄ (which has a work function of about 5.02 eV), an interface between these two materials would lead to electron transfer. arxiv.org This could result in a unique hole-unconventional-superconductor/electron-unconventional-superconductor junction, a configuration that has not been extensively studied and could exhibit novel quantum phenomena. arxiv.org The exploration of such devices is a promising direction for future research. arxiv.org

Development of Eco-Friendly Fluorination Reagents

While AgF₂ is a powerful fluorinating agent, its application in large-scale industrial processes is limited by its cost and aggressive reactivity. wikipedia.org However, research into its reactivity provides valuable insights for the development of more practical and environmentally friendly fluorination methods. The principles learned from AgF₂ can guide the design of new reagents that are more selective, safer to handle, and more economical.

In the context of modern organic synthesis, there is a strong demand for "pharma-friendly" fluorination reactions that can be used to modify complex molecules like drug candidates. acs.org The addition of fluorine can significantly improve a drug's metabolic stability, bioavailability, and target binding affinity. acs.org While not a direct "eco-friendly" reagent itself due to its vigorous nature, the study of silver fluorides has contributed to the development of catalytic systems for fluorination. For instance, palladium-catalyzed reactions using silver fluoride (AgF) as the fluorine source have been developed for the conversion of aryl bromides and iodides to the corresponding fluorides. acs.org These methods offer a more controlled and predictable way to introduce fluorine into organic molecules, including complex heteroaryl compounds, which are often challenging substrates. acs.org The development of such catalytic systems, inspired by the reactivity of metal fluorides like AgF₂, represents a step towards more efficient and sustainable fluorination processes in the pharmaceutical and agrochemical industries. acs.orgchinesechemsoc.org

Materials Science Applications

This compound (AgF₂) in its pure form is recognized as a poor ionic conductor. arxiv.org However, research into its solid solutions with other metal fluorides has opened avenues for modifying its electrical properties. The formation of these solutions is of interest in materials science, as metal fluorides are utilized as ionic conductors, catalysts, and active materials for battery cells. arxiv.org

A notable area of investigation involves creating solid solutions of AgF₂ with copper(II) fluoride (CuF₂). Despite the different chemical natures of Ag(II) and Cu(II) and the distinct crystal structures of their binary fluorides, high-temperature solid-state reactions can produce coexisting solid solutions. arxiv.org Studies have shown that substituting silver with copper can influence the material's properties. For instance, a high-temperature reaction in a fluorine atmosphere between orthorhombic AgF₂ and monoclinic CuF₂ results in Cu-poor orthorhombic and Cu-rich monoclinic phases with the general stoichiometry Ag₁₋ₓCuₓF₂. arxiv.orgarxiv.org

Research has demonstrated that the introduction of copper into the AgF₂ lattice can lead to a modest increase in ionic conductivity. While pristine AgF₂ exhibits very low conductivity, a single-phase solid solution sample of Ag₀.₈₅Cu₀.₁₅F₂ showed a nearly twofold increase in specific ionic conductivity. arxiv.orgarxiv.org This enhancement, although slight, suggests that creating vacancy-free or F adatom-free metal difluoride samples is possible through this method. arxiv.orgarxiv.org The observed increase in conductivity is a direct result of the cationic substitution within the crystal lattice.

The table below presents a comparison of the electrical conductivity of pure AgF₂ and a copper-doped solid solution, based on experimental findings.

CompoundSpecific Ionic Conductivity (S/cm at Room Temperature)
Pristine AgF₂1.85 x 10⁻¹³ ± 1.2 x 10⁻¹⁵
Ag₀.₈₅Cu₀.₁₅F₂ Solid Solution3.71 x 10⁻¹³ ± 2.6 x 10⁻¹⁵

These findings are significant as they show that even with substantial differences in cationic radii and crystal structures, solid solutions can be formed, paving the way for the development of new multicomponent fluoride materials with tailored properties. arxiv.org The deviation of these AgF₂:Cu and CuF₂:Ag solid solutions from the classical Vegard's law has also been noted through experimental data and DFT calculations. arxiv.orgresearchgate.net

Catalytic Applications (Advanced Concepts)

This compound is a powerful oxidizing and fluorinating agent, which lends itself to various catalytic applications. chemimpex.comchemicalbook.inwikipedia.org It can serve as an intermediate in the catalysis of gaseous reactions involving fluorine. chemicalbook.infishersci.ca

A significant challenge in using silver nanoparticles (Ag NPs) for catalysis is their tendency to aggregate and oxidize due to high surface energy, which reduces catalytic efficiency. nih.gov To overcome this, Ag NPs are often immobilized on catalytic supports, including polymer matrices like poly(vinylidene fluoride) (PVDF). nih.gov

One approach involves fabricating hybrid nanocomposite membranes through electrospinning, where Ag NPs are dispersed on graphene oxide (GO) within a PVDF membrane (PVDF@GO-Ag). nih.gov These hybrid membranes have demonstrated high catalytic activity in the reduction of pollutants like 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP). nih.gov In one study, a membrane doped with 1 wt% GO and 2 wt% Ag showed the best performance and excellent stability over multiple catalytic cycles. nih.gov The PVDF serves as a robust support, preventing the agglomeration of the catalytically active silver nanoparticles.

Other research has focused on Ag/cellulose nanocomposites, sometimes combined with fluoride, for their antibacterial properties, which is a related application of silver's reactive nature. mdpi.com Similarly, nanocomposites of Ag-SiO₂-APTES have been embedded into PVDF membranes for the removal of organic dyes. researchgate.net These examples highlight a broader strategy where silver nanoparticles are the active catalytic or reactive component, and a fluoride-containing polymer acts as a stabilizing and functional matrix.

Electrocatalysis: The electrochemical behavior of silver in fluoride media is central to the electrosynthesis of AgF₂ itself. Studies using boron-doped diamond electrodes in anhydrous hydrogen fluoride have shown that silver(I) can be electrochemically oxidized to form this compound. researchgate.net This process demonstrates the Ag(I)/Ag(II) redox couple's activity, which is fundamental to electrocatalysis. While much of the research focuses on the electrosynthesis of AgF₂, the strong oxidizing power of the Ag²⁺ cation indicates its potential as a mediator in other electrochemical reactions. researchgate.net

Photocatalysis: Silver(II) plays a crucial role in advanced photocatalytic reactions. Its high oxidation potential (E° = 1.980 V vs. NHE) makes it a powerful oxidant. frontiersin.org A key mechanism is ligand-to-metal charge transfer (LMCT). In one system, an Ag(I) complex is oxidized to an Ag(II) complex. frontiersin.org Under light excitation (e.g., 440 nm), this Ag(II) complex enters an LMCT state, triggering photolysis and decarboxylation to generate fluoroalkyl radicals, which can then be used in synthesis. frontiersin.org

Furthermore, silver is widely used to enhance the photocatalytic activity of semiconductors like titanium dioxide (TiO₂). Incorporating silver into TiO₂ can improve photocatalytic efficiency by serving as an electron sink, which captures photogenerated electrons and reduces the recombination rate of electron-hole pairs. mdpi.com This enhanced charge separation boosts the generation of reactive oxygen species that degrade pollutants. For instance, Ag/TiO₂ nanocomposites, sometimes synthesized using green methods, have shown high efficiency in the photocatalytic degradation of contaminants like ciprofloxacin (B1669076) and various dyes under light irradiation. mdpi.com Similarly, hybrid membranes made of PVDF and silver cyanamide (B42294) (Ag₂NCN) have demonstrated high photocatalytic efficiency for degrading organic wastes under visible light. rsc.org

Q & A

Q. What are the optimal synthesis conditions for producing high-purity Silver(II) fluoride, and how can experimental reproducibility be ensured?

this compound is synthesized via fluorination of Ag(I) compounds under controlled conditions. Key parameters include temperature (80–300°C), fluorine gas flow rate, and reaction time. To ensure reproducibility:

  • Use inert materials (e.g., nickel reactors) to avoid side reactions with fluorine.
  • Monitor purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm the absence of Ag(I) impurities.
  • Document procedural details (e.g., gas pressure, cooling rates) in line with standardized experimental reporting guidelines .

Q. Which analytical methods are most reliable for quantifying fluoride release from AgF₂ in biological or environmental samples?

Ion-selective electrode (ISE) analysis is the gold standard for direct fluoride quantification. For complex matrices (e.g., dentin or soil):

  • Validate results using microdiffusion techniques to isolate fluoride from interfering ions.
  • Cross-check with spectrophotometric methods (e.g., SPADNS) for consistency.
  • Reference collaborative studies on standardized fluoride analysis to minimize inter-laboratory variability .

Q. How should researchers design experiments to assess AgF₂ stability under varying pH and temperature conditions?

  • Use buffered solutions (pH 4–9) to simulate physiological or environmental conditions.
  • Employ thermogravimetric analysis (TGA) to track decomposition at elevated temperatures (e.g., 25–100°C).
  • Report stability thresholds (e.g., pH >7 accelerates AgF₂ decomposition) with supporting XRD data to confirm phase changes .

Advanced Research Questions

Q. Why do studies report conflicting efficacy data for AgF₂ in arresting dental caries, and how can these discrepancies be resolved?

Discrepancies often arise from variations in commercial AgF₂ formulations (e.g., fluoride concentration, pH deviations). To address this:

  • Replicate studies using lab-synthesized AgF₂ with verified purity (≥98%) and standardized fluoride content (e.g., 38% w/v).
  • Compare results against commercial products (e.g., Saforide, Cariestop) with documented quality control failures .
  • Conduct meta-analyses to isolate formulation-related variables (e.g., pH, silver ion bioavailability) from clinical factors .

Q. What mechanistic insights explain AgF₂’s dual role in remineralization and antimicrobial activity?

AgF₂ acts via two pathways:

Fluorapatite Formation : F⁻ ions replace hydroxyl groups in hydroxyapatite, forming acid-resistant fluorapatite.

Antimicrobial Action : Ag⁺ ions disrupt bacterial thiol groups, inhibiting metabolic and reproductive functions.

  • Validate mechanisms using SEM-EDS to map fluorapatite deposition and microbiological assays (e.g., minimum inhibitory concentration) for antimicrobial efficacy .

Q. How can computational models enhance the prediction of AgF₂ reactivity in complex biological systems?

  • Use density functional theory (DFT) to simulate AgF₂ interactions with hydroxyapatite or bacterial membranes.
  • Corrogate in silico predictions with experimental data (e.g., zeta potential measurements for surface charge analysis).
  • Incorporate parameters like ionic strength and organic ligand presence to improve model accuracy .

Methodological Guidance

Q. What protocols are recommended for characterizing AgF₂’s crystallographic structure and purity?

  • XRD : Confirm orthorhombic crystal structure (JCPDS 00-042-0873).
  • Raman Spectroscopy : Identify Ag-F vibrational modes (e.g., peaks at 490 cm⁻¹).
  • Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Ag:F stoichiometry (1:2) .

Q. How should researchers address ethical concerns when designing clinical trials involving AgF₂?

  • Ensure formulations meet regulatory purity and stability criteria before human testing.
  • Disclose risks (e.g., tooth discoloration) in informed consent documents.
  • Reference ethical frameworks from systematic reviews on AgF₂ safety .

Q. What strategies improve the reproducibility of AgF₂’s anticaries effects in in vitro models?

  • Standardize demineralized dentin substrate preparation (e.g., pH-cycling protocols).
  • Use micro-CT to quantify lesion depth reduction post-treatment.
  • Report fluoride uptake as both loosely bound (CaF₂) and firmly bound (FAp) phases .

Data Interpretation and Reporting

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for AgF₂?

  • Conduct translational studies with matched experimental conditions (e.g., pH, fluoride concentration).
  • Use meta-regression to identify confounding variables (e.g., saliva flow in vivo).
  • Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor .

Q. What are the best practices for reporting AgF₂’s environmental impact in interdisciplinary studies?

  • Quantify fluoride leaching using EPA Method 300.0 for aqueous samples.
  • Assess silver nanoparticle formation via dynamic light scattering (DLS).
  • Adhere to IMRAD formatting to ensure clarity and comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.